(Z)-Entacapone
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRURYQJSLYLRLN-YHYXMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317261 | |
| Record name | (Z)-Entacapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145195-63-7 | |
| Record name | (Z)-Entacapone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145195-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Entacapone, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145195637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Entacapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENTACAPONE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X96VV9HUQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Z)-Entacapone mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Entacapone
Introduction
Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) utilized as an adjunct therapy in the management of Parkinson's disease.[1] It is administered concurrently with levodopa (L-DOPA) and a dopa decarboxylase inhibitor (DDCI), such as carbidopa, to ameliorate the symptoms of "wearing-off" phenomena in patients.[2][3] The commercially available and active form of the drug is the (E)-isomer. The (Z)-isomer is the main metabolic product of (E)-entacapone via isomerization.[2][4] This guide provides a detailed examination of the mechanism of action of entacapone, with a focus on its biochemical interactions, pharmacokinetic profile, and the experimental methodologies used to characterize its function.
Core Mechanism of Action: Peripheral COMT Inhibition
The primary therapeutic effect of entacapone is derived from its ability to inhibit COMT in peripheral tissues.[1][5] COMT is a key enzyme responsible for the metabolic breakdown of catechols, including levodopa.[4] In patients receiving levodopa therapy, a significant portion of the administered dose is metabolized in the periphery before it can cross the blood-brain barrier. When co-administered with a DDC inhibitor, COMT becomes the principal enzyme for the peripheral metabolism of levodopa, converting it to 3-O-methyldopa (3-OMD).[1][4]
By inhibiting peripheral COMT, entacapone reduces the conversion of levodopa to 3-OMD. This action leads to a significant increase in the plasma half-life of levodopa and a more sustained plasma concentration.[6][7] Consequently, a greater amount of levodopa is available to cross the blood-brain barrier, where it is converted to dopamine to exert its therapeutic effect.[1] This results in more consistent dopaminergic stimulation in the brain, which helps to alleviate the motor fluctuations experienced by patients with Parkinson's disease.[1][2] It is important to note that entacapone primarily acts peripherally as it does not readily cross the blood-brain barrier.[8]
Caption: Levodopa Metabolism Pathway with Entacapone Inhibition.
Pharmacokinetics and Metabolism
Entacapone is rapidly absorbed following oral administration, with peak plasma concentrations reached in approximately one hour.[1][2] Its absolute bioavailability is about 35%.[1] Entacapone is highly bound to plasma proteins (98%), primarily albumin.[4]
The metabolism of entacapone is extensive. The primary metabolic pathway involves isomerization to its (Z)-isomer, followed by direct glucuronidation of both the parent (E)-isomer and the (Z)-isomer metabolite.[1][4] The resulting glucuronide conjugates are inactive.[4] Excretion occurs mainly through the feces (90%), with a smaller portion (10%) eliminated in the urine.[4]
Quantitative Data
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of entacapone.
Table 1: Pharmacokinetic Parameters of Entacapone
| Parameter | Value | Source(s) |
| Tmax (Time to Peak Concentration) | ~1 hour | [1][2] |
| Bioavailability | ~35% | [1][9] |
| Plasma Protein Binding | 98% | [4] |
| Elimination Half-life (β-phase) | ~2.5 hours | [2] |
| Primary Route of Excretion | Feces (90%) | [4] |
Table 2: Pharmacodynamic Parameters of Entacapone
| Parameter | Value | Source(s) |
| Erythrocyte COMT Inhibition (200 mg dose) | ~65% (maximum) | [4] |
| Erythrocyte COMT Inhibition (800 mg dose) | ~82% (maximum) | [4] |
| In vitro Ki (rat liver COMT) | 10.7 nM | [10] |
| Increase in Daily "ON" Time | 1-2 hours | [3] |
| Reduction in Daily Levodopa Dose | 10-30% | [3] |
Experimental Protocols
In Vitro COMT Inhibition Assay
The inhibitory activity of entacapone on COMT can be determined using an in vitro enzymatic assay. A typical protocol involves the following steps:
-
Preparation of Reagents:
-
Recombinant human soluble COMT (S-COMT) enzyme.
-
A catechol substrate, such as 3,4-dihydroxyacetophenone or a fluorescent probe like 3-BTD.[11]
-
The methyl donor, S-adenosyl-L-methionine (SAM).
-
A buffer solution (e.g., 50 mM PBS, pH 7.4).[11]
-
Cofactors such as MgCl₂ and a stabilizing agent like dithiothreitol (DTT).[11]
-
The test inhibitor (entacapone) at various concentrations.
-
A stop solution (e.g., 0.4M Sodium Borate).
-
-
Assay Procedure:
-
An incubation mixture is prepared containing the S-COMT enzyme, MgCl₂, DTT, the catechol substrate, and varying concentrations of entacapone in the buffer.[11]
-
The mixture is pre-incubated at 37°C for a short period (e.g., 3 minutes).[11]
-
The enzymatic reaction is initiated by the addition of SAM.[11]
-
The reaction proceeds at 37°C for a defined time (e.g., 6-60 minutes).[11]
-
The reaction is terminated by adding the stop solution.
-
-
Detection and Analysis:
-
The formation of the O-methylated product is quantified. This can be achieved through various methods, including:
-
The residual COMT activity is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the residual activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
-
Caption: Experimental Workflow for an In Vitro COMT Inhibition Assay.
Logical Framework for Therapeutic Benefit
The clinical utility of entacapone is logically derived from its pharmacokinetic and pharmacodynamic properties when used as an adjunct to levodopa therapy.
Caption: Logical Flow of Entacapone's Therapeutic Benefit.
Conclusion
The mechanism of action of entacapone is centered on its function as a potent, selective, and reversible peripheral COMT inhibitor. By preventing the peripheral degradation of levodopa, it enhances the bioavailability and prolongs the plasma half-life of this crucial precursor to dopamine. This leads to a more stable and sustained delivery of levodopa to the brain, providing more consistent dopaminergic stimulation and thereby improving the management of motor fluctuations in patients with Parkinson's disease. The primary active compound is the (E)-isomer, while the (Z)-isomer is a major metabolite. The well-defined pharmacokinetic and pharmacodynamic profiles of entacapone, supported by robust experimental data, solidify its role as a valuable component of modern Parkinson's disease therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical advantages of COMT inhibition with entacapone - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Entacapone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-Entacapone's Potency in COMT Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Entacapone, a nitrocatechol-type inhibitor of catechol-O-methyltransferase (COMT), is a crucial adjunct therapy in the management of Parkinson's disease. It primarily exists as two geometric isomers: (E)-Entacapone and (Z)-Entacapone. The commercially available and therapeutically active form is the (E)-isomer. This technical guide provides an in-depth analysis of the COMT inhibition potency of the (Z)-isomer of Entacapone. Through a review of metabolic pathways and available pharmacological data, this document establishes that this compound is an essentially inactive metabolite of (E)-Entacapone with significantly diminished or no COMT inhibitory activity. This guide also details a representative experimental protocol for assessing COMT inhibition, which can be utilized to quantify the differential potency between the two isomers.
Introduction to Entacapone and COMT Inhibition
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitter dopamine. In the context of Parkinson's disease treatment, COMT is responsible for the peripheral degradation of levodopa, the primary medication used to manage symptoms, into the inactive metabolite 3-O-methyldopa. By inhibiting COMT, drugs like Entacapone prevent this degradation, thereby increasing the bioavailability and central nervous system penetration of levodopa.[1][2][3]
Entacapone, the active pharmaceutical ingredient, is the (E)-isomer, [(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide].[4] Its synthesis, however, can yield a mixture of both (E) and (Z) isomers. The focus of this guide is to elucidate the pharmacological activity, specifically the COMT inhibition potency, of the (Z)-isomer.
This compound: An Inactive Metabolite
The primary metabolic pathway for (E)-Entacapone involves isomerization to its cis-isomer, this compound.[4][5] This is followed by glucuronidation of both the parent (E)-isomer and the (Z)-isomer. Crucially, the resulting glucuronide conjugates are pharmacologically inactive.[5] This metabolic inactivation pathway strongly indicates that the (Z)-isomer itself possesses negligible COMT inhibitory activity.
While direct quantitative data such as IC50 or Ki values for this compound are not extensively reported in peer-reviewed literature—likely due to its established role as an inactive metabolite—the consistent description of its formation as a step in the inactivation cascade of the active drug provides compelling evidence for its lack of significant potency.
Quantitative Data on Entacapone COMT Inhibition
The following table summarizes the available quantitative data for the inhibition of COMT by Entacapone. It is important to note that these values predominantly refer to the active (E)-isomer.
| Tissue/Enzyme Source | Species | Inhibitor | Potency Metric | Value (nM) | Reference(s) |
| Liver (soluble COMT) | Rat | (E)-Entacapone | IC50 | 14.3 | [6] |
| Liver (total COMT) | Rat | (E)-Entacapone | IC50 | 20.1 | [6] |
| Liver (membrane-bound COMT) | Rat | (E)-Entacapone | IC50 | 73.3 | [6] |
| Liver | Human | (E)-Entacapone | IC50 | 151 | |
| Metabolite | Human | This compound | Activity | Inactive | [5] |
Experimental Protocols for COMT Inhibition Assay
To experimentally verify the COMT inhibition potency of this compound relative to (E)-Entacapone, a robust in vitro assay is required. Below is a detailed methodology for a representative fluorescence-based COMT inhibition assay.
Principle of the Assay
This assay measures the enzymatic activity of COMT by monitoring the O-methylation of a fluorogenic substrate. The rate of formation of the methylated, fluorescent product is quantified in the presence and absence of the test inhibitor. A decrease in the rate of fluorescence generation is proportional to the inhibitory activity of the compound.
Materials and Reagents
-
Recombinant human soluble COMT (S-COMT)
-
S-(5'-Adenosyl)-L-methionine (SAM) iodide salt (methyl donor)
-
3,4-Dihydroxybenzoic acid (catechol substrate) or a fluorogenic substrate like esculetin
-
Inhibitors: (E)-Entacapone and this compound
-
Assay Buffer: 50 mM Phosphate Buffer (pH 7.4) containing 1 mM Dithiothreitol (DTT) and 5 mM Magnesium Chloride (MgCl2)
-
Stop Solution: 0.5 M Acetic Acid
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the COMT enzyme in a suitable buffer and store at -80°C.
-
Prepare stock solutions of SAM, the catechol substrate, (E)-Entacapone, and this compound in the assay buffer or a suitable solvent like DMSO.
-
Create a series of dilutions for the inhibitors to generate a dose-response curve.
-
-
Assay Reaction:
-
In each well of the 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the inhibitor solution at various concentrations (or vehicle for control wells).
-
Add 20 µL of the COMT enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of a pre-warmed mixture of the catechol substrate and SAM.
-
The final reaction mixture (100 µL) should contain final concentrations of approximately 1-5 µg/mL COMT, 10-50 µM catechol substrate, and 100-500 µM SAM.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorogenic product (e.g., for esculetin methylation to scopoletin, Ex/Em ~360/460 nm).
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes) and then stop the reaction by adding 50 µL of the stop solution. Read the final fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the kinetic reads or use the endpoint fluorescence values.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of COMT activity) by fitting the data to a four-parameter logistic equation.
-
Visualizations
Metabolic Pathway of Entacapone
Caption: Metabolic pathway of (E)-Entacapone.
COMT Inhibition Assay Workflow
Caption: Workflow for a fluorescence-based COMT inhibition assay.
Conclusion
References
- 1. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COMT inhibition with entacapone for patients with Parkinson's disease and motor complications: the novelty of continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entacapone [neuromics.com]
In Vitro Pharmacological Profile of (Z)-Entacapone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolic pathway of levodopa. The commercially available and pharmacologically active form of entacapone is the (E)-isomer. In the course of its metabolism, (E)-entacapone undergoes isomerization to its (Z)-isomer. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of (Z)-Entacapone, focusing on its characterization as a pharmacologically inactive metabolite. This information is critical for researchers in the fields of drug metabolism, pharmacokinetics, and pharmacology to fully understand the disposition and activity of entacapone.
Core Pharmacological Activity: COMT Inhibition
The primary mechanism of action of entacapone is the inhibition of the COMT enzyme. This inhibition reduces the peripheral methylation of levodopa to 3-O-methyldopa, thereby increasing the bioavailability of levodopa in the brain. The pharmacological activity resides entirely within the (E)-isomer.
Comparative Activity of (E)- and (Z)-Isomers
In vitro studies and clinical pharmacology reviews have established that the (Z)-isomer of entacapone is pharmacologically inactive. The main metabolic pathway for (E)-entacapone involves isomerization to this cis-isomer, which is then, along with the parent compound, subject to glucuronidation. The resulting glucuronide conjugates are also inactive[1][2].
Table 1: Comparative In Vitro COMT Inhibition Data for Entacapone Isomers
| Compound | Target | Assay Type | Result | Reference |
| (E)-Entacapone | Catechol-O-methyltransferase (COMT) | Enzyme Inhibition | Potent Inhibitor | FDA Clinical Pharmacology Review |
| This compound | Catechol-O-methyltransferase (COMT) | Enzyme Inhibition | Inactive | FDA Clinical Pharmacology Review[1][2] |
Experimental Protocols
To determine the in vitro pharmacological activity of compounds like entacapone and its isomers, a COMT inhibition assay is a fundamental experimental procedure. Below is a detailed methodology for a representative in vitro COMT inhibition assay.
COMT Activity Inhibition Assay Protocol
This protocol is adapted from established methods for determining COMT inhibitory activity in vitro[3].
3.1.1 Materials and Reagents
-
Recombinant human soluble COMT (S-COMT)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
S-adenosyl-L-methionine (SAM)
-
3-Bromo-5,7-dihydroxycoumarin (3-BTD) or other suitable COMT substrate
-
Test compounds ((E)-Entacapone, this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader with fluorescence detection capabilities
3.1.2 Assay Procedure
-
Preparation of Reaction Mixture: In a 96-well microplate, prepare the reaction mixture containing:
-
Recombinant human S-COMT (e.g., 2.0 µg/mL final concentration)
-
MgCl₂ (e.g., 5 mM final concentration)
-
DTT (e.g., 1 mM final concentration)
-
SAM (e.g., 200 µM final concentration)
-
3-BTD (e.g., 2 µM final concentration)
-
-
Addition of Test Compounds: Add varying concentrations of the test compounds ((E)-Entacapone and this compound) to the wells. Include a vehicle control (solvent only) and a positive control (a known COMT inhibitor).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (3-BTD).
-
Incubation: Incubate the microplate at 37°C for a predetermined time (e.g., 30 minutes).
-
Measurement of Activity: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the percentage of COMT inhibition for each concentration of the test compounds relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve. For this compound, the expectation is that no significant inhibition will be observed at relevant concentrations.
Signaling Pathways and Logical Relationships
Metabolic Pathway of (E)-Entacapone
The metabolic fate of the active (E)-Entacapone is a key aspect of its pharmacological profile. The following diagram illustrates the primary metabolic transformation leading to the inactive (Z)-isomer.
Experimental Workflow for COMT Inhibition Assay
The logical flow of the in vitro COMT inhibition assay is depicted in the following diagram, from reagent preparation to data analysis.
Conclusion
The in vitro pharmacological profile of this compound is characterized by a lack of significant inhibitory activity against catechol-O-methyltransferase. As the primary metabolite of the active (E)-Entacapone, its pharmacological inactivity is a crucial factor in the overall safety and efficacy profile of entacapone treatment. The experimental protocols outlined in this guide provide a framework for the in vitro assessment of COMT inhibitors and can be applied to further investigate the pharmacological properties of related compounds. This comprehensive understanding is essential for drug development professionals and researchers working to advance therapies for conditions such as Parkinson's disease.
References
- 1. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-Entacapone: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines.[1][2] Marketed primarily as the (E)-isomer, it is used in the treatment of Parkinson's disease as an adjunct to levodopa/carbidopa therapy.[1] By inhibiting COMT in peripheral tissues, entacapone increases the plasma half-life of levodopa, allowing for more sustained dopaminergic stimulation in the brain.[1] The (Z)-isomer of entacapone is a significant human metabolite of the administered (E)-isomer.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental data related to (Z)-Entacapone and its parent compound.
Mechanism of Action and Pharmacokinetics
Entacapone's therapeutic effect is derived from its ability to inhibit the COMT enzyme, which is abundant in organs such as the liver and kidneys.[1][5] In patients treated with levodopa and a decarboxylase inhibitor like carbidopa, COMT becomes the primary enzyme responsible for metabolizing levodopa to 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD).[1][3] By blocking this peripheral metabolism, entacapone increases the bioavailability and prolongs the elimination half-life of levodopa, thereby enhancing its therapeutic effects in Parkinson's disease.[6][7]
Pharmacokinetic Profile of (E)-Entacapone
| Parameter | Value | Reference |
| Bioavailability | ~35% | [3] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [3][8] |
| Plasma Protein Binding | 98% (mainly to serum albumin) | [2][3] |
| Elimination Half-Life | 0.4–0.7 hours (β-phase), 2.4 hours (γ-phase) | [6][8] |
| Metabolism | Almost completely metabolized, primarily via isomerization to the (Z)-isomer and subsequent glucuronidation. | [3][8] |
| Excretion | ~10% in urine, ~90% in feces | [3][8] |
Synthesis of Entacapone
The synthesis of entacapone typically involves a Knoevenagel condensation between 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethyl-2-cyanoacetamide.[9][10] A significant challenge in the synthesis is the formation of a mixture of (E) and (Z) geometric isomers.[9][11] The desired therapeutic agent is the (E)-isomer, necessitating purification steps to remove the unwanted (Z)-isomer.[11][12]
General Synthesis Scheme
The core reaction for synthesizing entacapone is depicted below. Various catalysts and solvent systems have been employed to optimize the yield and isomeric ratio.
Caption: General synthesis workflow for Entacapone.
Experimental Protocols
Several methods have been reported for the synthesis and purification of entacapone. Below are summaries of key experimental approaches.
Method 1: Amine-Mediated Demethylation
A novel synthesis involves the amine-mediated demethylation of a precursor.[4][13]
-
Reaction: Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate is treated with triethylamine in ethanol.[4]
-
Conditions: The mixture is heated to 70-75°C for 12 hours.[4]
-
Work-up: Ethanol is distilled off, the residue is dissolved in water, acidified with dilute hydrochloric acid, and the product is extracted with ethyl acetate.[4]
-
Purification: The crude product is purified by silica gel column chromatography.[4]
-
Yield: 60% isolated yield of the demethylated product.[4]
Method 2: Process for Preparing (E)-Entacapone Substantially Free of (Z)-Isomer
This process focuses on obtaining the pure (E)-isomer by forming an intermediate salt.[11][12]
-
Reaction: Condensation of 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethylcyanoacetamide.[9]
-
Key Step: Formation of an organic or inorganic salt of entacapone, which allows for the selective crystallization of the (E)-isomer. Piperidine is a preferred organic base for this step.[11]
-
Isolation: The (E)-entacapone salt is isolated and then neutralized with an acid to yield the final product with high isomeric purity.[11]
Method 3: Alternative Synthesis via Heck Coupling
A synthesis route utilizing a Palladium-catalyzed Heck coupling reaction has also been explored.[14]
-
Reactants: This method involves the coupling of 4-iodo-2-methoxyphenol with 2-cyano-N,N-diethyl-acrylamide.[14]
-
Catalyst: A Palladium-based catalyst is used to facilitate the carbon-carbon bond formation.[14]
The Role and Formation of this compound
This compound is the geometric isomer of the active (E)-entacapone.[15] While the (E)-isomer is the therapeutically active form, the (Z)-isomer is a significant metabolite in humans.[3][4] The in vivo isomerization of (E)-entacapone to this compound is a key metabolic pathway.[3] The synthesis of entacapone often results in a mixture of both isomers, with the (E) to (Z) ratio varying depending on the reaction conditions.[9][16]
Isomer Ratios in Synthesis
| Synthesis Condition | (E) : (Z) Isomer Ratio | Reference |
| Knoevenagel condensation with piperidine acetate catalyst | 70-80% : 30-20% | [9][11] |
Signaling Pathway Inhibition
Entacapone exerts its therapeutic effect by inhibiting the COMT enzyme, which is a key component in the metabolic pathway of catecholamines, including levodopa.
Caption: Inhibition of Levodopa metabolism by Entacapone.
Conclusion
The discovery of entacapone as a COMT inhibitor has provided a valuable therapeutic option for managing motor fluctuations in Parkinson's disease. The synthesis of the active (E)-isomer presents the challenge of controlling the formation of the (Z)-isomer. Various synthetic strategies have been developed to address this, including novel demethylation reactions and purification methods involving intermediate salt formation. Understanding the synthesis, mechanism of action, and the role of the (Z)-isomer is crucial for researchers and professionals in the field of drug development. Further research into stereoselective synthesis methods could lead to more efficient and cost-effective production of this important medication.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Entacapone - Wikipedia [en.wikipedia.org]
- 3. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Comtan (Entacapone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]
- 10. WO2007094007A1 - An improved process for the preparation of entacapone - Google Patents [patents.google.com]
- 11. CA2674094A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 12. US20090326062A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GSRS [precision.fda.gov]
- 16. researchgate.net [researchgate.net]
(Z)-Entacapone: A Comprehensive Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone, a nitrocatechol derivative, is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor. It is prescribed as an adjunct to levodopa and carbidopa therapy for the treatment of Parkinson's disease, primarily to address end-of-dose "wearing-off" phenomena. The therapeutically active form of entacapone is the (E)-isomer. However, the potential for isomerization to the (Z)-isomer and other degradation products under various stress conditions is a critical consideration for its formulation, storage, and handling. This technical guide provides an in-depth analysis of the stability of (Z)-Entacapone and its degradation pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Chemical Structure and Isomerism
Entacapone exists as two geometric isomers: (E)-entacapone and this compound. The (E)-isomer is the pharmacologically active substance. The presence of the (Z)-isomer is typically considered an impurity. The conversion between these two forms, particularly the degradation of the active (E)-isomer to the (Z)-isomer, is a key aspect of its stability profile.
Forced Degradation and Stability Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Entacapone has been subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis.
Summary of Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acid Hydrolysis | 1.0 N HCl, reflux for up to 12 hours | Considerable degradation observed.[1][2] | [1][2] |
| Base Hydrolysis | 0.05 N NaOH, room temperature for up to 120 minutes | Considerable degradation observed.[1][2] | [1][2] |
| Oxidative Degradation | 3% H₂O₂ | Considerable degradation observed.[1][2] | [1][2] |
| Thermal Degradation | 105°C | Negligible degradation.[3] Some studies show no appreciable degradation.[4] | [3][4] |
| Photodegradation | UV light at 254 nm or 365 nm | The primary degradation product is the (Z)-isomer of entacapone.[5][6][7] | [5][6][7] |
Degradation Pathways
The degradation of entacapone primarily proceeds through isomerization, with some susceptibility to hydrolytic and oxidative pathways under stress conditions.
Photodegradation Pathway: E-Z Isomerization
The most significant degradation pathway for entacapone when exposed to light is the isomerization from the active (E)-isomer to the (Z)-isomer.[5][6][7] This conversion is a critical factor to control during drug product manufacturing and storage to maintain therapeutic efficacy. The photodegradation process in methanolic solutions has been shown to follow second-order kinetics.[5][6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ijpsr.com [ijpsr.com]
- 4. saspublishers.com [saspublishers.com]
- 5. academic.oup.com [academic.oup.com]
- 6. LC/MS/MS study for identification of entacapone degradation product obtained by photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
role of (Z)-Entacapone as a metabolite
(Z)-Entacapone: An In-depth Technical Guide on a Core Metabolite
Introduction
Entacapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of levodopa.[1] Administered as the (E)-isomer, entacapone is an established adjunct to levodopa/carbidopa therapy for Parkinson's disease, particularly for managing end-of-dose "wearing-off" phenomena.[1][2] Its primary mechanism involves inhibiting peripheral COMT, which increases the plasma half-life and bioavailability of levodopa, thereby ensuring more sustained dopaminergic stimulation in the brain.[3][4] A crucial aspect of its pharmacology is its metabolism, which is dominated by isomerization to its geometric (Z)-isomer, this compound.[1][5][6] This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of this compound's role, from its formation and pharmacokinetics to its biological activity and the experimental methods used for its study.
Metabolic Formation and Excretion
The primary metabolic transformation of the administered (E)-Entacapone is its conversion to the (Z)-isomer.[1][3]
-
Metabolic Pathway : The main metabolic pathway for entacapone involves isomerization from the (E)-isomer (trans) to the (Z)-isomer (cis).[1][5][7] This is considered a Phase I reaction.[1] This isomerization is followed by a Phase II conjugation reaction, where both the parent drug and the (Z)-isomer undergo direct glucuronidation.[1][6] These glucuronide conjugates are pharmacologically inactive.[1][5]
-
Plasma Profile : In human plasma, this compound is the only Phase I metabolite detected besides the parent (E)-Entacapone, highlighting its significance.[6]
-
Excretion : Entacapone is almost completely metabolized before excretion.[5][7] Following an oral dose, approximately 10% of the parent drug and its metabolites are excreted in urine, with the remaining 90% in feces.[1][5] Within the urinary fraction, the glucuronides of (E)-Entacapone and this compound account for approximately 70% and 25% of the metabolites, respectively.[6]
Data Presentation: Pharmacokinetics and Biological Activity
Quantitative data is essential for understanding the contribution of this compound to the overall pharmacological profile of the parent drug.
Table 1: Comparative Pharmacokinetic Parameters
While comprehensive pharmacokinetic data for this compound is not extensively published, the parameters for the parent (E)-isomer are well-characterized.
| Parameter | (E)-Entacapone (Parent Drug) | This compound (Metabolite) |
| Tmax (Time to Peak Concentration) | ~1 hour[5][7] | Data not available in cited literature |
| Cmax (Peak Plasma Concentration) | ~1.2 µg/mL (after 200 mg dose)[1][5] | Data not available in cited literature |
| Elimination Half-life (t½) | Biphasic: ~0.4-0.7 h (β-phase), 2.4 h (γ-phase)[7] | Data not available in cited literature |
| Bioavailability (Oral) | ~35%[3][5] | Not Applicable |
| Plasma Protein Binding | 98% (mainly to albumin)[1][7] | Data not available in cited literature |
| Accumulation | No evidence of accumulation after multiple doses.[1][8] | No evidence of accumulation; follows a similar trend to the parent drug.[1] |
Table 2: Comparative In Vitro COMT Inhibition
This compound is considered an active metabolite, though its glucuronidated form is inactive.[1] A direct comparison of its inhibitory potency against the parent drug is critical.
| Compound | IC50 (Half-maximal Inhibitory Concentration) | Enzyme Source |
| (E)-Entacapone (Parent Drug) | 151 nM[9] | Human Liver[9] |
| This compound (Metabolite) | Data not available in cited literature | Not Applicable |
Experimental Protocols
To evaluate and compare the COMT inhibitory activity of (E)- and this compound, a robust in vitro assay is required. The following is a detailed methodology synthesized from established protocols.[9][10][11]
Protocol: In Vitro Catechol-O-Methyltransferase (COMT) Inhibition Assay
Objective: To determine the IC50 values of test compounds ((E)- and this compound) against recombinant human COMT enzyme.
3.1. Materials and Reagents
-
Enzyme: Recombinant human soluble COMT (S-COMT).
-
Substrate: A catechol substrate such as Norepinephrine, Dopamine, or 3,4-Dihydroxybenzoic acid.[9][11]
-
Co-substrate (Methyl Donor): S-Adenosyl-L-Methionine (SAM).[10]
-
Test Compounds: (E)-Entacapone and this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Sodium Phosphate buffer (pH 7.4-7.6) at 37°C.[10][11]
-
Stop Solution: 0.4 M Sodium Borate (pH 10.0) or an acid like perchloric acid.[10]
-
Detection System: High-Performance Liquid Chromatography with electrochemical or tandem mass spectrometry detection (HPLC-ECD or LC-MS/MS) for quantifying the methylated product.[11][12][13]
3.2. Procedure
-
Compound Preparation: Prepare stock solutions of (E)-Entacapone and this compound. Perform serial dilutions to create a range of concentrations for generating a dose-response curve.
-
Reaction Mixture Preparation: In a microtiter plate or microcentrifuge tubes, pipette the following in order:
-
Assay Buffer
-
MgCl₂ solution
-
Catechol substrate solution
-
Test compound dilution (or vehicle for control wells)
-
-
Pre-incubation: Equilibrate the reaction mixtures to 37°C for 5-10 minutes.
-
Reaction Initiation: Add a pre-determined amount of COMT enzyme solution to each well to start the reaction. The final reaction volume is typically 200-300 µL.[11][14]
-
Incubation: Incubate the mixture at 37°C for a fixed time (e.g., 60 minutes), ensuring the reaction remains within the linear range.[10]
-
Reaction Termination: Add the Stop Solution to each well to terminate the enzymatic reaction.
-
Product Quantification: Analyze the samples using a validated LC-MS/MS or HPLC method to measure the concentration of the O-methylated product (e.g., normetanephrine from norepinephrine).[11]
3.3. Data Analysis
-
Calculate the rate of product formation for each compound concentration.
-
Determine the percentage of COMT inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value for each compound.
Mandatory Visualization: Pathways and Workflows
Visual diagrams are provided to clarify the metabolic relationships and experimental processes.
Figure 1: Metabolism of (E)-Entacapone and the inhibitory action of both isomers on COMT.
Figure 2: Experimental workflow for determining the COMT inhibitory potency (IC50).
Discussion and Future Directions
The conversion of (E)-Entacapone to this compound is the principal metabolic event, and the resulting metabolite is known to be active before its eventual glucuronidation and inactivation.[1][6] However, a significant knowledge gap exists in the public domain regarding the specific pharmacological characteristics of this compound. For a complete understanding of entacapone's overall clinical effect, the contribution of this major metabolite must be quantified.
Recommendations for Future Research:
-
Quantitative Pharmacokinetics: A definitive study characterizing the full pharmacokinetic profile (Cmax, Tmax, AUC, t½) of this compound in human subjects is necessary to understand its exposure and residence time relative to the parent drug.
-
Direct Potency Comparison: The COMT inhibitory potency (IC50) of purified this compound should be determined using the protocol outlined above and directly compared against the (E)-isomer under identical conditions. This will clarify whether the metabolite contributes significantly to, or detracts from, the therapeutic effect.
-
Enzymology of Isomerization: Investigating the specific enzymes or physiological conditions that facilitate the E-to-Z isomerization in vivo could provide further insights into drug metabolism and potential inter-individual variability.
This compound is the primary and sole Phase I metabolite of (E)-Entacapone found in human plasma.[6] Its formation via isomerization is a key step in the drug's metabolic journey. While it is established as an active metabolite, the lack of precise, publicly available data on its pharmacokinetic profile and COMT inhibitory potency prevents a full assessment of its role in the therapeutic efficacy of entacapone. The methodologies and data frameworks provided in this guide offer a clear path for researchers to address these critical questions and further refine our understanding of this important therapeutic agent.
References
- 1. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Identification of major metabolites of the catechol-O-methyltransferase inhibitor entacapone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of oral entacapone after frequent multiple dosing and effects on levodopa disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preclinical Data on (Z)-Entacapone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catecholamines.[1][2] The commercially available drug is the (E)-isomer, which serves as an adjunct therapy in the management of Parkinson's disease by enhancing the bioavailability of levodopa.[1][3] The main metabolic pathway for (E)-Entacapone involves isomerization to its geometric isomer, (Z)-Entacapone.[4][5][6] This cis-isomer is a significant metabolite whose preclinical profile is crucial for a comprehensive understanding of the drug's overall activity and safety. This document provides an in-depth guide to the available preclinical data on this compound, focusing on its pharmacology, pharmacokinetics, and toxicology.
Pharmacology
(E)-Entacapone exerts its therapeutic effect by inhibiting COMT, thereby reducing the peripheral O-methylation of levodopa to the inactive metabolite 3-O-methyldopa (3-OMD).[4][5] This action increases the plasma half-life and bioavailability of levodopa, allowing for more sustained dopaminergic stimulation in the brain.[1][7]
The (Z)-isomer of entacapone is also pharmacologically relevant. While its glucuronide conjugate is inactive, the (Z)-isomer itself has been noted as an active metabolite.[6] Preclinical in vitro studies have been conducted to determine its COMT inhibitory potential, with one product monograph referencing an IC50 value for (Z)-OR-611 (an alternative designation for this compound), although specific quantitative data from primary literature is sparse. In studies with cynomolgus monkeys, OR-611 (Entacapone) was shown to dose-dependently reduce the formation of 3-O-methyldopa, indicating effective COMT inhibition.[5]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound is intrinsically linked to the administration and metabolism of its parent compound, (E)-Entacapone.
Metabolism: Following oral administration, (E)-Entacapone is rapidly absorbed and undergoes extensive metabolism.[4][6] The primary metabolic transformation is isomerization to the (Z)-isomer.[4][5] This is followed by direct glucuronidation of both the parent (E)-isomer and the (Z)-isomer.[4][6] The resulting glucuronide conjugates are pharmacologically inactive.[6]
Distribution and Elimination: Like its parent compound, this compound's distribution and elimination patterns are influenced by high plasma protein binding (approximately 98%), primarily to albumin.[1] Pharmacokinetic studies have shown that the Cmax and AUC of the (Z)-isomer generally follow the dose-proportional trend of the (E)-isomer.[1] Importantly, studies involving multiple dosing regimens have shown no evidence of accumulation for either Entacapone or its (Z)-isomer metabolite.[1]
Excretion occurs predominantly through feces (90%), with a smaller portion (10%) eliminated in the urine as the parent compound and its metabolites, primarily as glucuronide conjugates.[4] In subjects with moderate hepatic impairment, the AUC and Cmax of both entacapone and its Z-isomer have been observed to increase significantly, by approximately two-fold.[6]
Table 1: Summary of Preclinical Pharmacokinetic Data for Entacapone and its (Z)-Isomer
| Parameter | (E)-Entacapone | This compound (Metabolite) | Species/Source | Citation |
| Absorption | Rapid, Tmax ~1 hour | Follows formation from (E)-isomer | Human | [1][4] |
| Bioavailability | ~35% (Oral) | Dependent on parent drug metabolism | Human | [1] |
| Plasma Protein Binding | 98% (mainly albumin) | Not specifically reported, presumed high | In vitro (Human) | [1] |
| Primary Metabolism | Isomerization to (Z)-isomer, followed by glucuronidation | Glucuronidation | Human | [4][6] |
| Elimination Half-life | Biphasic: 0.4-0.7h (β-phase), 2.4h (γ-phase) | Follows elimination of parent drug | Human | [2] |
| Excretion | 90% feces, 10% urine | Excreted as glucuronide conjugate | Human | [4] |
| Accumulation | No evidence after multiple dosing | No evidence after multiple dosing | Human | [1] |
| Effect of Hepatic Impairment | ~2-fold increase in AUC and Cmax | ~2-fold increase in AUC and Cmax | Human | [6] |
Toxicology and Safety Pharmacology
Specific preclinical toxicology studies conducted solely on the isolated this compound are not extensively reported in the public domain. The safety profile is largely inferred from studies on the parent drug, (E)-Entacapone.
In regulatory animal studies, Entacapone was found to be safe with no significant reported toxicity.[8] Comparative toxicology studies in rats have highlighted a key safety distinction between Entacapone and another COMT inhibitor, Tolcapone. In these studies, high oral doses of Entacapone (up to 600 mg/kg daily) did not produce adverse effects or signs of hepatotoxicity.[8] In contrast, Tolcapone, at similar doses, was associated with increased mortality and liver cell necrosis.[8]
In vitro cytotoxicity assays using various cell lines further support the favorable safety profile of Entacapone.
-
Primary Rat Hepatocytes: Tolcapone induced a significant decline in cell viability at high concentrations, whereas Entacapone showed a much lower cytotoxic effect.[9]
-
HepG2 and Caco-2 Cells: In human hepatoma (HepG2) and intestinal epithelial (Caco-2) cell lines, Tolcapone demonstrated notable toxicity, while Entacapone did not induce a comparable decrease in cell viability at the same concentrations.[9][10]
These findings suggest that the hepatotoxicity associated with Tolcapone is not a class effect for nitrocatechol COMT inhibitors and that Entacapone, and by extension its major metabolites, have a wider safety margin.[8][9]
Table 2: Summary of Preclinical Toxicology Findings
| Study Type | Compound | Species/System | Key Findings | Citation |
| Short-term Oral Toxicity | (E)-Entacapone | Rat | No adverse effects observed at doses up to 600 mg/kg/day. No treatment-related signs of hepatotoxicity. | [8] |
| In Vitro Cytotoxicity | (E)-Entacapone vs. Tolcapone | Primary Rat Hepatocytes | Entacapone showed significantly lower cytotoxicity compared to Tolcapone. | [9] |
| In Vitro Cytotoxicity | (E)-Entacapone vs. Tolcapone | Human HepG2 Cells | Entacapone demonstrated a putative safety profile with cell viability remaining above 85%. | [10] |
| In Vitro Cytotoxicity | (E)-Entacapone vs. Tolcapone | Human Caco-2 Cells | Entacapone did not induce a decrease in cell viability at concentrations where Tolcapone was cytotoxic. | [10] |
Experimental Protocols
1. In Vitro COMT Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COMT.
-
Enzyme Source: Recombinant human COMT or crude tissue preparations (e.g., rat liver S9 fraction).
-
Substrate: A catechol substrate such as 3,4-dihydroxybenzoic acid.
-
Co-substrate: S-adenosyl-L-methionine (SAM) as the methyl donor.
-
Procedure: The enzyme is incubated with the substrate, co-substrate, and varying concentrations of the inhibitor (e.g., this compound). The reaction is stopped after a defined period.
-
Detection: The formation of the methylated product is quantified, typically using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Analysis: Inhibition curves are generated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is calculated from this curve.
2. Cell Viability / Cytotoxicity Assays (e.g., MTT Assay):
-
Objective: To assess the effect of a compound on the viability and metabolic activity of cultured cells.
-
Cell Lines: Relevant cell lines such as HepG2 (human liver), Caco-2 (human intestine), or primary hepatocytes.
-
Procedure: Cells are seeded in multi-well plates and allowed to adhere. They are then exposed to various concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Detection: The formazan crystals are solubilized, and the absorbance is measured using a microplate spectrophotometer.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Results are often expressed as a percentage of the viability of control (vehicle-treated) cells.
3. In Vivo Rodent Toxicology Study (e.g., 28-Day Repeated Dose):
-
Objective: To evaluate the potential toxicity of a compound after repeated administration over a subchronic period.
-
Species: Typically rats (e.g., Sprague-Dawley).
-
Groups: Multiple dose groups (low, mid, high) and a vehicle control group, with an equal number of male and female animals per group.
-
Administration: The compound is administered daily via a clinically relevant route (e.g., oral gavage) for 28 consecutive days.
-
Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed. Tissues are collected and preserved for histopathological examination.
-
Analysis: Data from treated groups are compared to the control group to identify any dose-related adverse effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of (E)-Entacapone to this compound and subsequent inactivation.
Caption: Experimental workflow for an in vitro COMT inhibition assay.
References
- 1. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. Frontiers | A Pilot Study Exploring the Association of Entacapone, Gut Microbiota, and the Subsequent Side Effects in Patients With Parkinson’s Disease [frontiersin.org]
- 4. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of circulating 3-O-methyldopa by inhibition of catechol-O-methyltransferase with OR-611 and OR-462 in cynomolgus monkeys: implications for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Opicapone | Safety of COMT-inhibitors in parkinson’s disease: a phase-IV comparative study on adverse events of Tolcapone, Entacapone and Opicapone | springermedicine.com [springermedicine.com]
- 8. Toxicology and safety of COMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Therapeutic Potential of Pure (Z)-Entacapone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entacapone, a nitrocatechol derivative, is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the peripheral metabolism of levodopa. The commercially available formulation of entacapone is the (E)-isomer, which is employed as an adjunct therapy in the management of Parkinson's disease to enhance the bioavailability and prolong the therapeutic effect of levodopa.[1][2] However, the main metabolic pathway of (E)-Entacapone involves isomerization to its (Z)-isomer.[2][3] This technical guide delves into the therapeutic potential of pure (Z)-Entacapone, consolidating available data on its pharmacological activity, and providing detailed experimental protocols for its synthesis, isolation, and analysis. While clinical studies on pure this compound are currently unavailable, in vitro evidence suggests it possesses COMT inhibitory activity equivalent to its (E)-counterpart, indicating a significant, yet largely unexplored, therapeutic promise.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the depletion of dopamine in the brain. Levodopa, a dopamine precursor, remains the cornerstone of symptomatic treatment. However, its efficacy is often limited by extensive peripheral metabolism, primarily by aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT).[2] The co-administration of a DDC inhibitor like carbidopa mitigates the former, making COMT the principal enzyme responsible for levodopa's peripheral degradation.[2]
Entacapone, the (E)-isomer of 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide, is a widely used COMT inhibitor that reduces the peripheral conversion of levodopa to the inactive metabolite 3-O-methyldopa (3-OMD).[1] This leads to increased plasma levels and a prolonged elimination half-life of levodopa, thereby providing more sustained dopaminergic stimulation in the brain.[2] A key aspect of (E)-Entacapone's metabolism is its conversion to the geometric (Z)-isomer.[3] This guide focuses on the therapeutic potential of this (Z)-isomer as a pure entity.
Mechanism of Action and In Vitro Activity
Both (E)- and (Z)-isomers of entacapone are potent and selective inhibitors of the COMT enzyme. The primary mechanism of action is the reversible inhibition of COMT in peripheral tissues, which in turn reduces the O-methylation of levodopa.[2] This inhibition leads to a significant decrease in the formation of 3-OMD, thereby increasing the bioavailability of levodopa that can cross the blood-brain barrier.
Signaling Pathway of Levodopa Metabolism and Entacapone Inhibition
Caption: Levodopa metabolism and the inhibitory action of Entacapone isomers.
In vitro studies have demonstrated that the (Z)-isomer of entacapone exhibits COMT inhibitory activity that is equivalent to the (E)-isomer. The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, are of a similar magnitude for both isomers. This suggests that if administered directly, pure this compound would likely exert a comparable therapeutic effect in potentiating levodopa therapy.
Quantitative Data
The following tables summarize the available quantitative data for Entacapone isomers. It is important to note that most pharmacokinetic data pertains to the administration of the (E)-isomer and the subsequent measurement of both isomers in plasma.
Table 1: In Vitro COMT Inhibition
| Isomer | IC50 (Rat Brain S-COMT) | IC50 (Rat Liver S-COMT) |
| (E)-Entacapone | ~0.01 µM | ~0.16 µM |
| This compound | Approximately the same as (E)-isomer | Approximately the same as (E)-isomer |
Table 2: Pharmacokinetic Parameters of (E)-Entacapone (200 mg oral dose)
| Parameter | Value | Unit |
| Tmax | ~1 | hour |
| Cmax | ~1.2 | µg/mL |
| Bioavailability | ~35 | % |
| Protein Binding | 98 | % |
| Elimination Half-life (β-phase) | 0.4 - 0.7 | hours |
| Elimination Half-life (γ-phase) | 2.4 | hours |
Note: Pharmacokinetic data for pure, administered this compound is not available in the public domain.
Experimental Protocols
Synthesis and Separation of this compound
The synthesis of Entacapone typically results in a mixture of (E) and (Z) isomers. The following protocol is a generalized procedure for the synthesis and subsequent separation to obtain pure this compound, based on principles outlined in patent literature.
Workflow for Synthesis and Separation of this compound
Caption: General workflow for the synthesis and separation of Entacapone isomers.
Materials:
-
3,4-dihydroxy-5-nitrobenzaldehyde
-
2-cyano-N,N-diethylacetamide
-
Piperidine
-
Acetic acid
-
Isopropanol
-
Toluene
-
Methanol
-
Hydrogen Bromide (HBr)
Procedure:
-
Condensation Reaction: In a suitable reaction vessel, dissolve 3,4-dihydroxy-5-nitrobenzaldehyde and 2-cyano-N,N-diethylacetamide in isopropanol.
-
Add piperidine and acetic acid as catalysts.
-
Reflux the mixture for 2.5-3.5 hours.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the crude Entacapone isomer mixture.
-
Separation of (Z)-Isomer: The crude product, containing a mixture of (E) and (Z) isomers, can be subjected to separation techniques. One described method involves treating the crude mixture with a specific solvent system (e.g., a mixture of toluene and acetic acid) to selectively precipitate one isomer.
-
Purification: The isolated crude this compound can be further purified by recrystallization from a suitable solvent, such as methanol, to achieve high purity.
Analytical Method for Isomer Separation and Quantification
The following is a summary of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of (E)- and this compound in human plasma.
Materials:
-
Human plasma
-
(E)-Entacapone and this compound reference standards
-
Internal standard (e.g., carbamazepine)
-
Methanol
-
Formic acid
-
Liquid-liquid extraction solvent
Procedure:
-
Sample Preparation: Perform a liquid-liquid extraction of the plasma sample to isolate the Entacapone isomers and the internal standard.
-
Chromatographic Separation:
-
Column: A C18 analytical column (e.g., Gemini C18, 50mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of 1% formic acid and methanol (e.g., 50:50, v/v).
-
The chromatographic conditions should be optimized to achieve baseline separation of the (E) and (Z) isomers.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple reaction monitoring (MRM).
-
Monitor the specific parent-to-product ion transitions for both isomers and the internal standard.
-
-
Quantification: Construct calibration curves using the reference standards to quantify the concentration of each isomer in the plasma samples.
Metabolic Pathway
The primary metabolic transformation of (E)-Entacapone in vivo is isomerization to the (Z)-isomer. Both isomers then undergo glucuronidation to inactive conjugates, which are subsequently excreted.
Metabolic Pathway of (E)-Entacapone
Caption: Metabolic conversion of (E)-Entacapone to this compound and subsequent inactivation.
Discussion and Future Perspectives
The available evidence strongly suggests that pure this compound possesses a therapeutic potential equivalent to the commercially available (E)-isomer due to its comparable in vitro COMT inhibitory activity. As a major metabolite of (E)-Entacapone, the (Z)-isomer undoubtedly contributes to the overall therapeutic effect observed in patients.
The development of pure this compound as a therapeutic agent would require a comprehensive preclinical and clinical research program. Key areas of investigation would include:
-
Pharmacokinetics of Pure this compound: Studies to determine the absorption, distribution, metabolism, and excretion profile of the pure (Z)-isomer when administered directly.
-
In Vivo Efficacy: Preclinical studies in animal models of Parkinson's disease to confirm its efficacy in potentiating levodopa.
-
Safety and Tolerability: A full toxicological assessment to establish the safety profile of the pure (Z)-isomer.
-
Stability: An evaluation of the chemical and physical stability of the pure (Z)-isomer, as some reports suggest it may be less stable than the (E)-isomer.
Should these studies demonstrate a favorable profile, pure this compound could represent a viable alternative or a second-generation COMT inhibitor. Furthermore, a deeper understanding of the pharmacology of the (Z)-isomer could inform the development of novel COMT inhibitors with improved properties.
Conclusion
While the therapeutic focus has historically been on (E)-Entacapone, the scientific evidence indicates that its metabolite, this compound, is an equally potent COMT inhibitor. The therapeutic potential of pure this compound is, therefore, significant and warrants further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, isolate, and analyze this promising compound. Future preclinical and clinical studies are essential to fully elucidate the pharmacological profile of pure this compound and to determine its potential role in the management of Parkinson's disease and other conditions where COMT inhibition is beneficial.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Isolation of (Z)-Entacapone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and isolation of (Z)-Entacapone. The protocols are based on established scientific literature and patents, offering a comprehensive guide for obtaining this specific geometric isomer.
Introduction
Entacapone is a potent and selective peripheral catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[1] It exists as two geometric isomers, (E)-Entacapone and this compound. The therapeutically active form is the (E)-isomer. However, the (Z)-isomer is a significant human metabolite and is crucial for research, impurity profiling, and analytical standard development.[2] The synthesis of Entacapone typically yields a mixture of both (E) and (Z) isomers, with the (E) form predominating.[1][3] This document outlines the synthesis of the isomeric mixture and provides detailed protocols for the specific isolation and purification of the (Z)-isomer.
Synthesis of (E/Z)-Entacapone Mixture
The most common method for synthesizing Entacapone is through a Knoevenagel condensation reaction. This reaction involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide.[1] This process typically results in a mixture of (E) and (Z) isomers, with a general ratio of 70-80% (E)-isomer and 20-30% (Z)-isomer.[3][4]
Experimental Protocol: Knoevenagel Condensation
Materials:
-
3,4-dihydroxy-5-nitrobenzaldehyde
-
N,N-diethylcyanoacetamide
-
Toluene
-
Cyclohexane
-
Piperidine
-
Glacial Acetic Acid
Procedure:
-
Charge a reaction vessel with 3,4-dihydroxy-5-nitrobenzaldehyde (17 g) and N,N-diethylcyanoacetamide (16.9 g) in a solution of toluene (85 ml) and cyclohexane (85 ml) at room temperature.[5]
-
Add piperidine (0.78 g) to the mixture.[5]
-
Raise the temperature of the reaction mixture to reflux (88-94°C) and remove water azeotropically.[5]
-
After the reaction is complete (monitored by a suitable method like TLC), add glacial acetic acid (34 ml) to the reaction mixture.[5]
-
Cool the mixture to 25-30°C and stir.[5]
-
Filter the resulting precipitate and wash with toluene and then with water.[5]
-
Dry the solid under vacuum at 50-55°C to obtain the crude Entacapone mixture.[5]
Expected Outcome:
This procedure yields a crystalline solid which is a mixture of (E) and this compound. The typical isomer ratio is approximately 70-80% (E) and 20-30% (Z).
Isolation and Purification of this compound
While most literature focuses on the removal of the (Z)-isomer to obtain pure (E)-Entacapone, specific methods for the isolation of pure this compound have been developed. One such method involves the purification of a crude mixture obtained from the demethylation of a 3-O-alkylated Entacapone precursor. The crude product, rich in the (Z)-isomer, is then purified by crystallization.
Experimental Protocol: Isolation of this compound by Crystallization
This protocol is adapted from a patented method for preparing pure this compound.[6][7]
Materials:
-
Crude (E/Z)-Entacapone mixture (as synthesized above or from a demethylation reaction)
-
Methanol
-
Toluene
-
Acetic Acid
Procedure:
-
Dissolve the crude Entacapone mixture in a mixture of toluene, acetic acid, and methanol.[6][7] This creates a partially soluble slurry.
-
Filter the slurry to obtain a clear solution.
-
The filtrate, which is enriched with the (Z)-isomer due to its higher solubility in this solvent system compared to the (E)-isomer, is collected.
-
Concentrate the filtrate by distillation to precipitate the crude this compound.
-
Further purify the obtained solid by recrystallization from methanol.[6][7]
-
Filter the purified solid and dry to obtain pure this compound.
Expected Outcome:
This process yields pure this compound with a high purity profile. A patent describing a similar process reports obtaining this compound with an HPLC purity of 99.87% and a melting point of 148.8°C.[6][7]
Data Presentation
The following tables summarize the quantitative data from the described synthesis and isolation processes.
Table 1: Synthesis of (E/Z)-Entacapone Mixture via Knoevenagel Condensation
| Parameter | Value | Reference |
| Starting Material 1 | 3,4-dihydroxy-5-nitrobenzaldehyde (17 g) | [5] |
| Starting Material 2 | N,N-diethylcyanoacetamide (16.9 g) | [5] |
| Solvent System | Toluene (85 ml) / Cyclohexane (85 ml) | [5] |
| Catalyst | Piperidine (0.78 g) | [5] |
| Reaction Temperature | 88-94°C (Reflux) | [5] |
| Product Yield | 22.7 g | [5] |
| Isomer Ratio | (E)-isomer: ~70-80%, (Z)-isomer: ~20-30% | [3][4] |
Table 2: Purification of this compound
| Parameter | Value | Reference |
| Starting Material | Crude (E/Z)-Entacapone Mixture | [6][7] |
| Purification Method | Fractional Crystallization | [6][7] |
| Solvent System | Toluene, Acetic Acid, Methanol | [6][7] |
| Final Purity (HPLC) | 99.87% | [6][7] |
| Melting Point | 148.8°C | [6][7] |
Visualizations
Synthesis and Isolation Workflow
The following diagrams illustrate the synthesis pathway and the isolation workflow for this compound.
Caption: Synthesis and Isolation of this compound.
Logical Relationship of Entacapone Isomers
Caption: Relationship between Entacapone Isomers.
References
- 1. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. CA2674094A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 4. US20090326062A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 5. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "A Process For The Preparation Of Z & E Isomers Of Entacapone" [quickcompany.in]
- 7. WO2007094007A1 - An improved process for the preparation of entacapone - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Entacapone (E/Z) Isomers
Abstract
This application note details three robust High-Performance Liquid Chromatography (HPLC) methods for the effective separation of the geometric (E) and (Z) isomers of Entacapone, a selective catechol-O-methyltransferase (COMT) inhibitor. The (E)-isomer is the active pharmaceutical ingredient (API), while the (Z)-isomer is a related impurity that must be monitored and controlled.[1][2] The methods presented utilize different reversed-phase columns and mobile phase compositions to achieve optimal resolution and selectivity. This document provides comprehensive experimental protocols, quantitative performance data, and a logical workflow to guide researchers, scientists, and drug development professionals in the successful implementation of these analytical procedures.
Introduction
Entacapone, chemically (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide, is a medication primarily used in the management of Parkinson's disease. During its synthesis, the pharmacologically active (E)-isomer can be accompanied by the (Z)-isomer.[2] Regulatory guidelines necessitate the accurate quantification of this and other impurities to ensure the safety and efficacy of the final drug product. The methods outlined herein are designed to provide clear separation between the (E) and (Z) isomers of Entacapone, enabling precise quantification for quality control and research purposes.
Experimental Protocols
Three distinct HPLC methods have been validated for the separation of Entacapone isomers. The detailed experimental conditions for each method are provided below.
Method 1: Isocratic Separation on Gemini C18
This method, adapted from a liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) procedure, offers a rapid and efficient separation of (E) and (Z)-Entacapone.[3]
-
Chromatographic Conditions:
-
Column: Gemini C18, 50 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 1% Formic Acid in Water and Methanol (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection: UV at 310 nm
-
Method 2: Isocratic Separation on Symmetry C18
This method provides excellent resolution between the two isomers using a phosphate buffer system.[4]
-
Chromatographic Conditions:
Method 3: Gradient Separation on Kinetex C18
This gradient method, utilizing a core-shell column, is suitable for the quantification of the (Z)-isomer and other impurities in Entacapone API.[5]
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18, 100 mm x 4.6 mm, 2.6 µm particle size[5]
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water[5]
-
Mobile Phase B: Methanol[5]
-
Gradient Program:
-
0-5 min: 42% B
-
5-15 min: 42-70% B
-
15-20 min: 70% B
-
20.1-25 min: 42% B (Re-equilibration)
-
-
Flow Rate: 0.8 mL/min[5]
-
Injection Volume: 5 µL
-
Column Temperature: 50 °C[5]
-
Detection: UV at 300 nm[5]
-
Data Presentation
The performance of each method in separating the (E) and (Z) isomers of Entacapone is summarized in the table below.
| Parameter | Method 1 (Gemini C18) | Method 2 (Symmetry C18) | Method 3 (Kinetex C18) |
| Resolution (Rs) | 3.0[3] | > 9.0[4] | Baseline Separation |
| Selectivity (α) | 2.0[3] | Not Reported | Not Reported |
| Relative Retention Time | (Z)-Isomer: ~0.5, (E)-Isomer: 1.0 | (Z)-Isomer: 0.7, (E)-Isomer: 1.0[4] | (Z)-Isomer elutes before (E)-Isomer |
| Retention Time (E-Isomer) | Not specified in abstract | Not specified in abstract | ~15-20 min (estimated from gradient) |
| Retention Time (Z-Isomer) | Not specified in abstract | Not specified in abstract | ~10-15 min (estimated from gradient) |
Visualization of Experimental Workflow
The logical workflow for the HPLC analysis of Entacapone isomers is depicted in the following diagram.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Stability Testing of (Z)-Entacapone in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa/carbidopa therapy for Parkinson's disease. The active form is the (E)-isomer, which can isomerize to the inactive (Z)-isomer. This isomerization is a critical aspect of its metabolism and a key factor in its stability.[1] Robust bioanalytical methods are essential for accurately determining the concentrations of Entacapone in biological matrices to support pharmacokinetic, bioequivalence, and toxicokinetic studies. A crucial component of this is ensuring the stability of the analyte during sample collection, processing, storage, and analysis.
This document provides a detailed protocol for assessing the stability of Entacapone, with a focus on its isomerization to (Z)-Entacapone, in various biological matrices. The protocols are based on established bioanalytical method validation guidelines.
Metabolic Pathway and Degradation
The primary metabolic pathway for Entacapone involves isomerization to its (Z)-isomer (cis-isomer), followed by glucuronidation of both the parent drug and the isomer.[2] Photodegradation has also been shown to convert Entacapone to its (Z)-isomer.[3] Therefore, a stability-indicating analytical method must be able to distinguish and quantify both the (E)- and (Z)-isomers.
Caption: Metabolic Pathway of Entacapone.
Experimental Protocols
The stability of this compound should be evaluated in the same manner as the parent drug, Entacapone. The following protocols are designed for the assessment of Entacapone stability in human plasma, whole blood, and urine. Quality Control (QC) samples at low and high concentrations should be used for these stability studies.
Analytical Method
A validated LC-MS/MS method is recommended for the quantification of Entacapone and this compound.
-
Column: Zorbax SB-C18, 2.1 × 50 mm, 5 µm[4]
-
Mobile Phase: 10 mM Ammonium formate (pH 3.0) : Acetonitrile (60:40 v/v)[4]
-
Flow Rate: 0.7 mL/min[4]
-
Injection Volume: 15 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.[4]
-
Transitions:
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma/urine sample, add the internal standard solution.
-
Add 2 mL of an extraction solvent mixture (e.g., Ethylacetate and n-Hexane).[4]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.[3]
-
Inject into the LC-MS/MS system.
Stability Studies in Human Plasma
The stability of Entacapone in plasma is evaluated through a series of tests:
-
Freeze-Thaw Stability:
-
Obtain low and high concentration QC samples.
-
Subject the samples to three freeze-thaw cycles (-80°C to room temperature).[4]
-
Analyze the samples and compare the concentrations to baseline values.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw low and high QC samples and keep them on the bench at room temperature for a specified period (e.g., up to 58.5 hours).[4]
-
Analyze the samples and compare the concentrations to baseline values.
-
-
Long-Term Stability:
-
Store low and high QC samples at -80°C for an extended period (e.g., 55 days).[4]
-
Analyze the samples and compare the concentrations to baseline values.
-
-
Autosampler Stability:
-
Processed samples are kept in the autosampler at a controlled temperature (e.g., 4°C) for a specified duration (e.g., up to 58.5 hours).[4]
-
Analyze the samples and compare the concentrations to freshly processed samples.
-
Stability Studies in Whole Blood
-
Spike fresh whole blood with Entacapone and this compound at low and high QC concentrations.
-
Incubate at room temperature for specified time points (e.g., 0, 1, 2, 4 hours).
-
At each time point, process the samples to extract plasma.
-
Analyze the plasma samples to determine the concentration of the analytes.
-
Compare the results to the baseline (time 0) to assess stability.
Stability Studies in Urine
-
Spike control urine with Entacapone and this compound at low and high QC concentrations.
-
Perform freeze-thaw, short-term, and long-term stability studies as described for plasma.
-
Adjust the pH of the urine samples if necessary to reflect physiological conditions or to enhance stability.
Caption: Experimental Workflow for Stability Testing.
Data Presentation
The stability of Entacapone is determined by comparing the mean concentration of the stored QC samples against freshly prepared calibration standards. The results should be within ±15% of the nominal concentrations.
Table 1: Stability of Entacapone in Human Plasma
| Stability Test | Storage Condition | Duration | Concentration (ng/mL) | % of Theoretical Concentration |
| Freeze-Thaw | 3 cycles (-80°C to RT) | N/A | Low QC | 96.00 - 110.00 |
| High QC | 96.00 - 110.00 | |||
| Autosampler | In Autosampler | 58.5 hours | Low QC | 96.00 - 110.00 |
| High QC | 96.00 - 110.00 | |||
| Long-Term | -80°C | 55 days | Low QC | 100.00 - 104.00 |
| High QC | 100.00 - 104.00 |
Data adapted from Balasekhara Reddy et al., 2010.[4]
Table 2: Stability Assessment for this compound in Biological Matrices (Hypothetical Data)
| Biological Matrix | Stability Test | Storage Condition | Duration | Low QC (% Recovery) | High QC (% Recovery) |
| Plasma | Freeze-Thaw | 3 cycles (-20°C to RT) | N/A | 98.5 | 101.2 |
| Bench-Top | Room Temperature | 24 hours | 97.2 | 99.8 | |
| Long-Term | -80°C | 90 days | 95.8 | 98.9 | |
| Whole Blood | Bench-Top | Room Temperature | 4 hours | 96.5 | 99.1 |
| Urine | Freeze-Thaw | 3 cycles (-20°C to RT) | N/A | 97.9 | 100.5 |
| Bench-Top | Room Temperature | 24 hours | 96.8 | 99.5 | |
| Long-Term | -20°C | 60 days | 95.2 | 98.3 |
Conclusion
The provided protocols outline a comprehensive approach to evaluating the stability of this compound and its parent compound, Entacapone, in various biological matrices. The stability data confirms that Entacapone is stable in human plasma under typical storage and handling conditions for bioanalytical studies. It is crucial to perform these stability assessments as part of the validation of any bioanalytical method to ensure the integrity and reliability of the data generated in preclinical and clinical studies. Particular attention should be paid to the potential for light-induced isomerization to this compound, and samples should be protected from light where possible.
References
Application Notes: (Z)-Entacapone as a Reference Standard
Introduction
(Z)-Entacapone is the cis-isomer of Entacapone, a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[1][2][3] While the therapeutically active form is the (E)-isomer, the (Z)-isomer is a significant impurity that can form during synthesis and degradation, particularly upon exposure to light.[4][5] As such, the accurate identification and quantification of this compound are critical for the quality control and stability testing of Entacapone drug substances and products. The use of a well-characterized this compound reference standard is essential for these analytical procedures.
Applications
The primary applications of a this compound reference standard include:
-
Impurity Profiling: As a reference for the identification and quantification of the (Z)-isomer in Entacapone active pharmaceutical ingredients (APIs) and formulated products.[1][6]
-
Method Validation: For the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure specificity, linearity, accuracy, and precision for the determination of this compound.[1][4]
-
Stability Studies: To monitor the formation of the (Z)-isomer as a degradant in stability studies of Entacapone under various stress conditions (e.g., light, heat, humidity).[5][7]
-
Quality Control: For routine quality control testing of raw materials and finished products to ensure they meet the specified limits for the (Z)-isomer impurity.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Table 1: Chromatographic Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [4][8] |
| Mobile Phase | Potassium phosphate buffer (pH 2.75, 30 mM)-methanol (50:50, v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4][8] |
| UV Detection Wavelength | 310 nm | [4] |
| Retention Time of this compound | ~14.76 minutes | [1] |
| Relative Retention Time of this compound | ~0.7 (relative to (E)-Entacapone) | [4] |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.06 - 0.75 µg/ml | [2] |
| Limit of Detection (LOD) | 0.004% | [1][2] |
| Limit of Quantification (LOQ) | 0.012% | [1][2] |
| Average Recovery | 100.10% | [4] |
| Relative Standard Deviation (RSD) for Precision | < 1.0% | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Entacapone Drug Substance by RP-HPLC
This protocol describes a method for the quantification of the this compound impurity in Entacapone drug substance using RP-HPLC.
1. Materials and Reagents:
-
This compound Reference Standard
-
Entacapone Drug Substance (Sample)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 30 mM potassium phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 2.75 with orthophosphoric acid. Mix the buffer with methanol in a 50:50 (v/v) ratio. Filter and degas the mobile phase before use.[4]
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 0.2 mg/mL).[4]
-
Sample Solution: Accurately weigh a suitable amount of Entacapone drug substance and dissolve it in the mobile phase to obtain a known concentration (e.g., 0.2 mg/mL).[4]
4. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 50:50 (v/v) mixture of 30 mM potassium phosphate buffer (pH 2.75) and methanol[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL
-
Detector Wavelength: 310 nm[4]
-
Column Temperature: 30°C[7]
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage of this compound in the Entacapone drug substance using the peak areas.
Protocol 2: Forced Degradation Study to Evaluate this compound Formation
This protocol outlines a forced degradation study to assess the stability of Entacapone and the formation of the (Z)-isomer under photolytic stress.
1. Materials and Reagents:
-
Entacapone Drug Substance
-
Methanol (HPLC grade)
2. Equipment:
-
Photostability chamber with a UV light source (e.g., 254 nm)
-
Quartz cells
-
HPLC system as described in Protocol 1
3. Procedure:
-
Prepare a solution of Entacapone in methanol (e.g., 0.2 mg/mL).[4]
-
Transfer the solution to quartz cells.
-
Expose the solutions to UV light at 254 nm in a photostability chamber for a defined period (e.g., 4 hours).[4]
-
At specified time intervals, withdraw aliquots of the solution.
-
Analyze the samples by the RP-HPLC method described in Protocol 1.
-
Monitor the chromatograms for the appearance and increase in the peak corresponding to this compound.
-
Quantify the amount of this compound formed over time to assess the photodegradation kinetics.[5]
Visualizations
References
Application Notes and Protocols for Impurity Profiling of (Z)-Entacapone in Entacapone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, utilized as an adjunct to levodopa/carbidopa therapy for Parkinson's disease. The therapeutic agent is the (E)-isomer of 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide. During its synthesis, the geometrically isomeric impurity, (Z)-entacapone, is invariably formed.[1][2] Although both isomers exhibit pharmacological activity, the (E)-isomer was selected for clinical development due to a more favorable synthetic route.[3] Regulatory guidelines necessitate the stringent control and monitoring of the (Z)-isomer in the final active pharmaceutical ingredient (API). This document provides detailed protocols for the synthesis of entacapone, with a focus on the formation of the (Z)-isomer, and the subsequent analytical procedures for its quantification and control.
Synthesis of Entacapone via Knoevenagel Condensation
The most common synthetic route to entacapone involves the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide. This reaction typically yields a mixture of the (E) and (Z) isomers.[2][4]
Experimental Workflow for Entacapone Synthesis and (Z)-Isomer Formation
Caption: Workflow of Entacapone Synthesis and Impurity Profiling.
Protocol for Entacapone Synthesis
Materials:
-
3,4-dihydroxy-5-nitrobenzaldehyde
-
N,N-diethyl-2-cyanoacetamide
-
Toluene
-
Piperidine
-
Glacial Acetic Acid
Procedure:
-
To a reaction vessel equipped with a Dean-Stark apparatus, add 3,4-dihydroxy-5-nitrobenzaldehyde (1.0 eq) and N,N-diethyl-2-cyanoacetamide (1.0-1.2 eq) in toluene (10 volumes).
-
Add piperidine (0.1 eq) as a catalyst.
-
Heat the mixture to reflux and remove water azeotropically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add glacial acetic acid to neutralize the catalyst.
-
The crude product, a mixture of (E)- and this compound, will precipitate.
-
Filter the precipitate, wash with toluene, and then with water.
-
Dry the crude product under vacuum.
This protocol is a representative example, and specific conditions may vary.
Impurity Profiling of this compound
The quantification of the this compound impurity is crucial for quality control. A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for this analysis.
Protocol for RP-HPLC Analysis of this compound
Instrumentation:
-
HPLC system with a UV/VIS detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Column | Inertsil C8 (250 x 4.6mm, 5 micron)[1] |
| Mobile Phase | A mixture of buffer, methanol, and acetonitrile |
| Buffer: Ammonium acetate[1] | |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 210 nm[5] |
| Column Temperature | 25 °C[1] |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the crude or purified entacapone sample in the diluent to a specified concentration.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the standard solution and then the sample solution.
-
Record the chromatograms and identify the peaks corresponding to (E)-entacapone and this compound based on their retention times, which are approximately 29.67 minutes and 14.76 minutes, respectively, under certain conditions.[1]
-
Calculate the percentage of this compound in the sample using the peak areas.
Quantitative Data Summary
The Knoevenagel condensation typically yields a mixture with a significant proportion of the (Z)-isomer, which is then reduced through purification.
Table 1: this compound Content Before and After Purification
| Stage | (Z)-Isomer Content (%) | Reference |
| Crude Product (Post-Synthesis) | 20 - 30 | [2][4] |
| After Crystallization/Salt Formation | < 0.5 | [3] |
Table 2: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.004% | [1] |
| Limit of Quantification (LOQ) | 0.012% | [1] |
Purification of (E)-Entacapone
To meet the stringent purity requirements for the API, the crude mixture of (E) and (Z) isomers must be purified. Common methods include crystallization from a suitable solvent or the formation and subsequent breaking of a salt, which selectively precipitates the desired (E)-isomer.
Logical Relationship of Synthesis, Impurity Formation, and Purification
Caption: Entacapone Synthesis and (Z)-Isomer Removal.
Conclusion
The control of the this compound impurity is a critical aspect of the synthesis and manufacturing of entacapone. The formation of this geometric isomer is an inherent outcome of the Knoevenagel condensation reaction. Through robust purification methods and validated analytical techniques, such as the RP-HPLC method detailed herein, the level of this compound can be effectively monitored and controlled to within acceptable limits, ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US20080076825A1 - Novel Crystalline Forms of Entacapone and Production Thereof - Google Patents [patents.google.com]
- 3. Asymmetric Syntheses of (Z)- or (E)-β,γ-Unsaturated Ketones via Silane-Controlled Enantiodivergent Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005063696A2 - Novel crystalline forms of entacapone and production thereof - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Separation of (E)- and (Z)-Entacapone Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of (E)- and (Z)-entacapone isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental separation of entacapone isomers.
Issue 1: Poor Resolution Between (E)- and (Z)-Isomer Peaks in HPLC
Possible Causes:
-
Inappropriate Stationary Phase: The selectivity of the column is insufficient to resolve the isomers.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous phase, and pH, is not optimized for separation.
-
Inadequate Method Parameters: Flow rate, temperature, and detection wavelength are not optimal.
Troubleshooting Steps:
-
Column Selection:
-
Ensure you are using a high-resolution column, such as a C18 or a specialized phase for isomer separations. A Gemini C18 column (50mm x 4.6mm, 5µm particle size) has been shown to be effective.[1]
-
Consider columns with different selectivities if a standard C18 column does not provide adequate resolution.
-
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer. A mobile phase of 1% formic acid and methanol (50:50, v/v) has been used successfully.[1]
-
pH Adjustment: The pH of the aqueous buffer can significantly impact the retention and selectivity of the isomers. A potassium phosphate buffer at pH 2.75 has been reported for good separation.[2][3]
-
Ion-Pair Reagents: The use of smaller ion-pair reagents, such as perchloric acid, in the mobile phase might enhance separation.[4]
-
-
Method Parameter Adjustment:
-
Flow Rate: Optimize the flow rate to improve peak shape and resolution. A flow rate of 1.0 mL/min is a common starting point.[2][3]
-
Temperature: Adjusting the column temperature can influence selectivity. A typical starting point is 25°C.[4]
-
Detection Wavelength: Ensure the detection wavelength is set to the absorbance maximum of entacapone, which is around 310 nm, for optimal sensitivity.[2][3]
-
Issue 2: Interconversion of Isomers During Analysis
Possible Causes:
-
Exposure to Light: Entacapone isomers can be light-sensitive, leading to interconversion.[2]
-
pH of the Sample Solvent: The stability of the isomers can be pH-dependent.
-
Elevated Temperature: High temperatures during sample preparation or analysis can promote isomerization.
Troubleshooting Steps:
-
Protect from Light: Prepare and store samples in amber vials or protect them from light to minimize photoisomerization.
-
Control pH: Use a diluent for sample preparation that maintains the stability of the isomers. A mixture of methanol and the mobile phase is often a suitable choice.[2]
-
Maintain Low Temperatures: Keep samples cool during preparation and in the autosampler to reduce the rate of interconversion.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating (E)- and this compound isomers?
A1: The main challenges include their structural similarity, which makes chromatographic separation difficult, and the potential for interconversion of the isomers during synthesis, storage, and analysis. The (Z)-isomer is also a known metabolite of the active (E)-isomer, necessitating their accurate separation and quantification in biological samples.[5][6][7]
Q2: Which analytical techniques are most effective for separating entacapone isomers?
A2: High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column is the most commonly used and effective technique.[1][2][3] Capillary Electrophoresis (CE) has also been shown to provide good resolution, particularly with a non-aqueous background electrolyte.[8]
Q3: Can the (Z)-isomer be converted to the desired (E)-isomer?
A3: Yes, it has been demonstrated that the (Z)-isomer can be converted to the (E)-isomer through the formation of organic or inorganic salts. For instance, treatment with a base like piperidine or sodium hydroxide can enrich the mixture in the (E)-isomer.[9]
Q4: What are the typical ratios of (E)- and (Z)-isomers obtained during synthesis?
A4: The synthesis of entacapone often results in a mixture of (E)- and (Z)-isomers, with a typical ratio of 70-80% (E)-isomer and 20-30% (Z)-isomer.[9][10]
Q5: Are both isomers pharmacologically active?
A5: Yes, both the (E)- and (Z)-isomers of entacapone are pharmacologically active as COMT inhibitors and have been reported to have equivalent activity.[6] However, the (E)-isomer is the one developed and marketed as the active pharmaceutical ingredient.[6][7]
Data Presentation
Table 1: Summary of HPLC Methods for (E)- and this compound Isomer Separation
| Parameter | Method 1 | Method 2 |
| Column | Gemini C18 (50mm x 4.6mm, 5µm)[1] | C18[2][3] |
| Mobile Phase | 1% Formic Acid: Methanol (50:50, v/v)[1] | Potassium Phosphate Buffer (30mM, pH 2.75): Methanol (50:50, v/v)[2][3] |
| Flow Rate | Not Specified | 1.0 mL/min[2][3] |
| Detection | LC-ESI-MS/MS[1] | UV at 310 nm[2][3] |
| Resolution (Rs) | 3.0[1] | Good resolution reported[2] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Separation of (E)- and this compound Isomers
This protocol is based on the method described by Singh et al.[2][3]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 mm x 250 mm.
-
Detector Wavelength: 310 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Reagents and Solutions:
-
Mobile Phase: Prepare a mixture of 30 mM potassium phosphate buffer (pH 2.75) and methanol in a 50:50 (v/v) ratio. Filter and degas the mobile phase before use.
-
Diluent: Use a mixture of the mobile phase components for sample preparation.
-
Standard Solution: Prepare a standard solution of (E)-entacapone in the diluent at a concentration of 0.2 mg/mL.
-
Sample Solution: Prepare the sample containing the mixture of isomers in the diluent to a similar concentration as the standard solution.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the retention times and peak areas for the (E)- and (Z)-isomers. The approximate relative retention time for this compound is 0.7 relative to the (E)-entacapone peak.[2]
-
Mandatory Visualization
Caption: Workflow for the separation and analysis of (E)- and this compound isomers.
References
- 1. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of characterization methods for entacapone in a pharmaceutical bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. US20090326062A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 10. WO2005063696A2 - Novel crystalline forms of entacapone and production thereof - Google Patents [patents.google.com]
minimizing (Z)-isomer formation during entacapone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the (Z)-isomer during the synthesis of entacapone.
Frequently Asked Questions (FAQs)
Q1: What are the (E) and (Z) isomers of entacapone, and why is it important to control their formation?
A1: Entacapone exists as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The therapeutically active form of the drug is the (E)-isomer.[1] The (Z)-isomer is considered an impurity, and its presence in the final active pharmaceutical ingredient (API) must be strictly controlled to meet regulatory requirements. Typically, the synthesis of entacapone results in a mixture of these isomers.[2][3]
Q2: What is the typical ratio of (E) to (Z)-isomer formation in the initial synthesis of entacapone?
A2: The Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethylcyanoacetamide, a common synthetic route, typically yields a mixture of (E) and (Z) isomers in a ratio of approximately 70-80% (E) to 20-30% (Z).[2][3]
Q3: What is the primary method for reducing the (Z)-isomer content in crude entacapone?
A3: The most effective method for reducing the (Z)-isomer content is the formation of an organic or inorganic salt of entacapone. This process selectively enriches the (E)-isomer. The salt of the (E)-isomer is often less soluble than the (Z)-isomer salt in the chosen solvent system, allowing for its isolation by filtration. Commonly used bases for salt formation include piperidine and sodium hydroxide.[2][4] Subsequent neutralization of the isolated salt yields entacapone with a significantly lower (Z)-isomer content.
Q4: What is the acceptable limit for the (Z)-isomer in the final entacapone product?
A4: For pharmaceutical use, entacapone must be "substantially free of the (Z)-isomer." This is generally defined as containing not more than 0.5% of the (Z)-isomer, with a preferred limit of not more than 0.1%, as determined by High-Performance Liquid Chromatography (HPLC).[2][5]
Q5: How can I accurately quantify the (E) and (Z)-isomer content in my sample?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard analytical method for quantifying the (E) and (Z) isomers of entacapone.[1][4][6] A validated HPLC method can effectively separate and quantify the two isomers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High (Z)-isomer content (>30%) after initial Knoevenagel condensation. | Suboptimal reaction conditions (e.g., catalyst, solvent, temperature). | - Ensure the use of an appropriate catalyst, such as piperidine acetate. - Use a suitable solvent system. A two-component solvent system (e.g., toluene and cyclohexane) has been shown to improve isomeric purity.[3] - Control the reaction temperature as specified in the protocol. |
| Inefficient enrichment of the (E)-isomer during salt formation. | - Incorrect choice of base or solvent. - Insufficient reaction time for salt formation and precipitation. - Inappropriate temperature during precipitation. | - Use an appropriate base like piperidine or sodium hydroxide in a suitable alcohol solvent such as isopropanol or ethanol.[2][4] - Allow for sufficient stirring time at room temperature or below to ensure complete precipitation of the (E)-isomer salt.[2] - Cooling the mixture to 0-5 °C can enhance the precipitation of the desired salt.[4] |
| (Z)-isomer content remains high (>0.5%) in the final product after purification. | - Incomplete conversion to the (E)-isomer salt. - Co-precipitation of the (Z)-isomer salt. - Inefficient removal of the (Z)-isomer during washing. - Isomerization back to the (Z)-isomer during subsequent steps. | - Optimize the salt formation step as described above. - Wash the isolated salt with a cold solvent to remove residual (Z)-isomer. - Consider recrystallization of the final product from a suitable solvent system, such as a lower aliphatic carboxylic acid (e.g., acetic acid) with a catalytic amount of HBr or HCl.[3] |
| Difficulty in separating (E) and (Z) isomers by HPLC. | - Inappropriate HPLC column or mobile phase. - Suboptimal chromatographic conditions (e.g., flow rate, temperature). | - Use a C18 column, which is commonly employed for this separation.[4][7] - Optimize the mobile phase composition. A mixture of an acidic buffer and an organic solvent like methanol or acetonitrile is typically used.[4][7] - Adjust the flow rate and column temperature to improve resolution. |
Experimental Protocols
Protocol 1: Synthesis of Entacapone with Low (Z)-Isomer Content
This protocol is based on a one-pot reaction that includes the formation of a piperidine salt to enrich the (E)-isomer.[4][5]
-
Reaction Setup: In a reaction vessel, add 3,4-dihydroxy-5-nitrobenzaldehyde, N,N-diethylcyanoacetamide, piperidine, and acetic acid to isopropanol.
-
Knoevenagel Condensation: Heat the mixture at reflux for approximately 3 hours.
-
Salt Formation and Precipitation: Cool the resulting solution to room temperature and stir overnight to allow for the precipitation of the entacapone piperidine salt.
-
Isolation of (E)-Isomer Enriched Salt: Cool the mixture to 0-5 °C and filter the precipitate. Wash the solid with cold isopropanol.
-
Neutralization: Suspend the isolated piperidine salt in isopropanol. Add a solution of aqueous HCl while maintaining the temperature between 20-30 °C.
-
Final Product Isolation: Cool the resulting precipitate to 0-5 °C, filter, and wash with an isopropanol/water mixture, followed by water. Dry the product in a vacuum oven at 40 °C.
Protocol 2: Quantification of (E) and (Z)-Isomers by HPLC
This is an example of a validated HPLC method for the quantification of entacapone isomers.[4]
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with a buffer of 0.1% aqueous trifluoroacetic acid and an organic solvent.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 304 nm
-
Sample Preparation: Dissolve 0.2 mg/mL of the sample in acetonitrile.
-
Retention Times: (Z)-isomer: ~13.4 min; (E)-isomer: ~14.3 min
Data Presentation
Table 1: Effect of Purification Method on (Z)-Isomer Content
| Stage of Synthesis | (E)-Isomer (%) | (Z)-Isomer (%) | Reference |
| Crude Entacapone (Z/E mixture) | 69 | 31 | [2] |
| After Piperidine Salt Formation and Isolation | Not specified, but Z-isomer in final product is low | 1.3 | [4] |
| After Sodium Hydroxide Salt Formation and Isolation | Not specified, but Z-isomer in final product is low | 1.8 | [4] |
| Final Product After Neutralization of Piperidine Salt | 99.8 | 0.05 | [4] |
Table 2: Example HPLC Parameters for Isomer Quantification
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm[4] | Inertsil C18, 250 x 4.6 mm[7] |
| Mobile Phase | Gradient with 0.1% aqueous trifluoroacetic acid[4] | Isocratic with Ammonium acetate buffer (pH 3.0) : Methanol (55:45 v/v)[7] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[7] |
| Detection | 304 nm[4] | 283 nm[7] |
| Column Temp. | 30 °C[4] | Not specified |
Visualizations
Caption: Workflow for entacapone synthesis and purification.
Caption: Troubleshooting logic for high (Z)-isomer content.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. CA2674094A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 3. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]
- 4. US20090326062A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 5. WO2008098960A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. jbsd.in [jbsd.in]
improving the stability of (Z)-Entacapone for in vitro assays
Welcome to the technical support center for the use of (Z)-Entacapone in in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the stability and successful application of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in solution?
A1: The main stability issue is its isomerization from the active (E)-isomer to the inactive (Z)-isomer, a process significantly accelerated by exposure to light.[1] Additionally, this compound's solubility and stability are pH-dependent, and it can be susceptible to degradation in both acidic and alkaline conditions.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3] For example, a stock solution can be made in DMSO at a concentration of approximately 30 mg/mL.[3] For cell culture experiments, it is crucial to use sterile-filtered DMSO and prepare the stock solution under aseptic conditions.
Q3: How should I store the this compound stock solution?
A3: Solid this compound should be stored at -20°C, where it is stable for at least four years.[3] Stock solutions in DMSO or ethanol should be stored at -20°C in tightly sealed, light-protecting vials. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: For how long is this compound stable in my aqueous assay buffer?
A4: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] The stability is highly dependent on the specific buffer composition, pH, and temperature. It is best practice to prepare fresh dilutions from your stock solution for each experiment. For long-term experiments, the stability of this compound in your specific assay buffer should be validated.
Q5: What is the recommended final concentration of DMSO in my in vitro assay?
A5: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects or interfere with cellular processes.[4] Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experimental design to account for any solvent effects.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | This compound is sparingly soluble in aqueous solutions, especially at acidic pH. Ensure the final concentration in your assay does not exceed its solubility limit in the specific buffer and pH you are using. The solubility in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/mL. |
| pH of the buffer | The solubility of this compound, a weak acid, increases with higher pH.[2] If working with acidic buffers, you may need to adjust the pH or use a lower concentration of the compound. |
| Rapid dilution | Adding the DMSO stock solution too quickly to the aqueous buffer can cause localized high concentrations and lead to precipitation. Add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid and even dispersion. |
| Temperature | Lower temperatures can decrease solubility. Ensure your aqueous buffer is at room temperature or the intended assay temperature before adding the this compound stock solution. |
Issue 2: Inconsistent or lower-than-expected activity in the assay.
| Possible Cause | Troubleshooting Step |
| Degradation due to light exposure | This compound is sensitive to light and can isomerize to its inactive (Z)-isomer upon exposure to UV light.[1] Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient laboratory light during experiments. |
| Degradation in aqueous buffer | As mentioned, this compound is not stable for extended periods in aqueous solutions.[3] Prepare fresh dilutions immediately before use. For time-course experiments, consider adding freshly diluted compound at different time points if the experiment duration is long. |
| pH-related instability | Forced degradation studies show that Entacapone degrades in both acidic and alkaline conditions.[2] If your assay requires a pH outside the neutral range, you should validate the stability of this compound under those specific conditions. |
| Interaction with assay components | While specific data is limited, components in complex media or buffers could potentially interact with this compound. Consider simplifying your buffer system if possible, or run a stability check in the presence of all assay components. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a stock concentration of 10-30 mg/mL.[3]
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting tubes and store at -20°C.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Warm your sterile aqueous assay buffer (e.g., PBS, cell culture medium) to the desired temperature (e.g., room temperature or 37°C).
-
Perform a serial dilution of the stock solution into the assay buffer to achieve the final desired concentration.
-
During dilution, add the stock solution to the buffer and mix immediately and thoroughly to prevent precipitation.
-
Protect the final working solution from light and use it immediately.
-
Protocol 2: Basic Stability Assessment of this compound in a Novel Buffer using HPLC
This protocol provides a general framework. The specific HPLC parameters may need to be optimized for your equipment and buffer system.
-
Preparation of this compound Solution:
-
Prepare a solution of this compound in your specific in vitro assay buffer at the highest concentration you plan to use in your experiments.
-
Prepare a control sample of this compound at the same concentration in a solvent where it is known to be stable for a short term (e.g., a mixture of acetonitrile and water).
-
-
Incubation:
-
Divide the test solution into multiple aliquots in light-protected tubes.
-
Incubate the aliquots under the conditions of your in vitro assay (e.g., 37°C, 5% CO2).
-
Store the control sample at 4°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from the incubator.
-
Immediately analyze the sample by HPLC. If immediate analysis is not possible, freeze the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: A C18 column is commonly used.[5]
-
Mobile Phase: A gradient of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is often effective.[5]
-
Flow Rate: Typically around 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of approximately 300-310 nm.[3]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Quantify the peak area of the (E)-Entacapone peak at each time point.
-
Compare the peak area of (E)-Entacapone in the incubated samples to the peak area at time 0 and to the control sample.
-
A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products, such as the (Z)-isomer.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on Entacapone
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (e.g., 1.0 N HCl) | Significant degradation observed. | [5] |
| Alkaline Hydrolysis (e.g., 1.0 N NaOH) | Significant degradation observed. | [5] |
| **Oxidative (e.g., H₂O₂) ** | Significant degradation observed. | [2] |
| Thermal | Stable. | [6] |
| Photolytic (UV light) | Significant degradation, primarily isomerization to (Z)-isomer. | [1][7] |
| Humidity | Stable. | [6] |
Visualizations
Caption: Workflow for assessing the stability of this compound in a specific in vitro assay buffer.
Caption: this compound inhibits COMT, a key enzyme in catecholamine degradation.
References
- 1. youtube.com [youtube.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. saspublishers.com [saspublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS study for identification of entacapone degradation product obtained by photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in bioanalytical assays for (Z)-Entacapone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in bioanalytical assays for (Z)-Entacapone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting endogenous or exogenous components from the biological sample matrix (e.g., plasma, urine).[1][2][3] This can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic studies.[3] Common sources of matrix effects include phospholipids, salts, and metabolites.[2]
Q2: How can I qualitatively assess for the presence of matrix effects in my this compound assay?
A2: A common qualitative method is the post-column infusion technique.[4][5] In this method, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted biological sample is injected onto the LC column. Any significant dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[4]
Q3: What is the standard quantitative method to evaluate the magnitude of matrix effects?
A3: The post-extraction spike method is considered the gold standard for quantitatively assessing matrix effects.[2] This involves comparing the peak response of this compound spiked into an extracted blank matrix with the response of a neat solution of this compound at the same concentration. The ratio of these responses is termed the matrix factor (MF).[2] An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in this compound quantification.
This issue is often linked to unaddressed matrix effects. The following troubleshooting steps can help identify and mitigate these effects.
Step 1: Assess the Matrix Effect
Before making significant changes to your assay, it is crucial to confirm and quantify the matrix effect.
-
Qualitative Assessment: Perform a post-column infusion experiment as described in the FAQs.
-
Quantitative Assessment: Calculate the Matrix Factor (MF) using the post-extraction spike method. It is recommended to assess the MF using at least six different lots of the biological matrix.
Step 2: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.[5]
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective at removing matrix components, especially phospholipids.[5] If using PPT, consider further cleanup steps.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimization of the extraction solvent and pH is critical to selectively extract this compound while leaving interfering components behind.
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can significantly reduce matrix effects. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be screened to find the optimal one for this compound and the specific matrix.
Step 3: Refine Chromatographic Conditions
Optimizing the LC separation can help to chromatographically resolve this compound from co-eluting matrix components.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.
-
Mobile Phase Gradient: Adjust the gradient slope and duration to improve the separation of this compound from the matrix components identified during the post-column infusion experiment.
-
Flow Rate: Lower flow rates can sometimes reduce the extent of ion suppression in electrospray ionization (ESI).
Step 4: Employ a Suitable Internal Standard (IS)
An appropriate internal standard is crucial for compensating for matrix effects.
-
Stable Isotope-Labeled (SIL) IS: A SIL-IS for this compound is the ideal choice as it will have nearly identical chemical properties and chromatographic behavior, and will therefore experience the same degree of matrix effect as the analyte.[5]
-
Structural Analog IS: If a SIL-IS is unavailable, a structural analog that elutes close to this compound and exhibits similar ionization characteristics can be used.[6] Tolcapone has been used as an internal standard for Entacapone analysis.[7]
Quantitative Data Summary
The following table summarizes representative data on matrix effects and recovery for Entacapone from a bioanalytical method using liquid-liquid extraction. While this data is for the more common (E)-isomer, it provides a useful reference for what to expect in a well-developed assay.
| Analyte | QC Level | Concentration (ng/mL) | Mean Peak Area (Post-Spiked Matrix) | Mean Peak Area (Neat Solution) | Matrix Factor (MF) | Recovery (%) |
| Entacapone | LQC | 180.0 | 180.37 | Not Reported | Not Calculated | 76.5 - 98.28 |
| Entacapone | HQC | 1760.0 | 1760.21 | Not Reported | Not Calculated | 90.22 (Mean) |
Data adapted from a study on Entacapone in human plasma.[7] The matrix effect was evaluated by comparing the response of post-spiked samples to aqueous standards, and the results indicated no significant interference from endogenous components.[7]
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Blank Samples: Extract at least six different lots of blank biological matrix using your established sample preparation method.
-
Prepare Post-Spiked Samples: Spike the extracted blank matrix samples with this compound at low and high quality control (QC) concentrations.
-
Prepare Neat Solutions: Prepare solutions of this compound in the final reconstitution solvent at the same low and high QC concentrations.
-
Analyze Samples: Analyze both the post-spiked samples and the neat solutions using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Mean peak area of post-spiked samples) / (Mean peak area of neat solutions)
-
The coefficient of variation (CV%) of the MF across the different lots of matrix should be ≤15%.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a published method for Entacapone and can be adapted for this compound.[7]
-
Sample Aliquot: To 500 µL of plasma sample, add the internal standard solution.
-
Extraction: Add 3 mL of the extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Vortex: Vortex the samples for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Representative LC-MS/MS Conditions for Entacapone Analysis
These conditions can serve as a starting point for the analysis of this compound.[7]
-
LC System: Agilent 1200 Series HPLC
-
Column: ACE 3 C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 10 mM Ammonium Phosphate (50:50, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 15 µL
-
MS System: API 4000 Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Entacapone: m/z 305.10 → 242.10
-
Tolcapone (IS): m/z 272.20 → 212.10
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental workflow for quantitative matrix effect assessment.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cerilliant.com [cerilliant.com]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of (Z)-Entacapone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of (Z)-Entacapone.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability.[1][2][3][4][5] Its aqueous solubility is highly pH-dependent. As a weak acid with a pKa of 4.5, it is practically insoluble in acidic conditions (pH ≤ 5) and its solubility increases as the pH becomes more alkaline (pH > 7).[6][7][8][9]
Q2: What are the typical solubility values for Entacapone at different pH values?
A2: The aqueous solubility of Entacapone is significantly influenced by pH. For instance, at pH 1.2, the solubility is approximately 0.017 mg/mL, which increases to 1.75 mg/mL at pH 7.4.[8] Another study reported a solubility of less than 80 µg/mL at pH values of 5.0 or lower.[8]
Q3: My this compound is precipitating out of my aqueous buffer. What are the likely causes and how can I prevent this?
A3: Precipitation of this compound in aqueous buffers is a common issue, often triggered by:
-
pH shifts: A decrease in pH below its pKa will significantly reduce its solubility, leading to precipitation. Ensure the buffer has sufficient capacity to maintain the desired pH, especially when adding Entacapone stock solutions that might be prepared in a different solvent.
-
Solvent effects: If you are using a co-solvent to initially dissolve the Entacapone, the addition of this solution to an aqueous buffer can cause the drug to precipitate if the final concentration of the co-solvent is insufficient to maintain solubility.
-
Temperature changes: Solubility can be temperature-dependent. Ensure consistent temperature control during your experiments.
To prevent precipitation, consider adjusting the pH of your buffer to be above 7, using a suitable solubilizing agent, or employing a formulation strategy like solid dispersions or cyclodextrin complexation.
Troubleshooting Guides
Issue: Inconsistent or low readings in analytical assays (e.g., HPLC, UV-Vis).
This could be due to the precipitation of this compound in your sample diluent or mobile phase.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent analytical readings.
Issue: Difficulty preparing a stock solution of this compound at the desired concentration.
This is a direct consequence of its poor intrinsic solubility.
Decision Pathway for Stock Solution Preparation
Caption: Decision pathway for preparing stock solutions.
Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of this compound under various conditions.
Table 1: pH-Dependent Solubility of this compound
| pH | Buffer System | Solubility (µg/mL) |
| ≤ 5.0 | Various | < 80 |
| 1.2 | Acetate Buffer | ~17 |
| 3.0 | Not specified | 12.4 |
| 5.3 | Acetate Buffer | Low |
| 6.8 | Phosphate Buffer | High |
| 7.4 | Phosphate Buffer | ~1750 |
Data compiled from multiple sources.[4][7][8][10]
Table 2: Effect of Solubilizing Agents on this compound Solubility
| Solubilizing Agent | Concentration (% w/v) | Fold Increase in Solubility | Notes |
| β-Cyclodextrin (β-CD) | 5 | Significant increase | Forms inclusion complexes that enhance solubility.[6][11] |
| Hydroxypropyl-β-CD | 5 | Significant increase | Often provides better solubility enhancement than β-CD.[6][8] |
| Sodium Lauryl Sulfate | 0.5 | Improves dissolution | Can be used in dissolution media to achieve sink conditions.[4][10] |
| Gelucire 50/13 | - | ~6.31 (in solid dispersion) | Lipid-based excipient used in spray-dried solid dispersions.[9] |
Experimental Protocols
Protocol 1: Phase Solubility Study of this compound with Cyclodextrins
This protocol, adapted from the method described by Higuchi and Connors, is used to determine the effect of a solubilizing agent (e.g., cyclodextrin) on the aqueous solubility of a drug.
Experimental Workflow
Caption: Workflow for a phase solubility study.
Methodology:
-
Prepare a series of aqueous buffer solutions (e.g., phosphate buffer, pH 6.8) containing increasing concentrations of the chosen cyclodextrin (e.g., 0% to 5% w/v).
-
Add an excess amount of this compound powder to vials containing each cyclodextrin solution.
-
Seal the vials and place them in a shaker water bath set to a constant temperature (e.g., 37 ± 0.5 °C) for a sufficient time to reach equilibrium (e.g., 48 hours).[6]
-
After equilibration, withdraw an aliquot from each vial and immediately filter it through a 0.45 µm syringe filter to remove the undissolved drug.[6]
-
Dilute the filtrate appropriately and analyze the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry (at ~391 nm) or HPLC.[6]
-
Plot the solubility of this compound (y-axis) against the concentration of the cyclodextrin (x-axis) to generate a phase solubility diagram.
Protocol 2: In Vitro Dissolution Testing
This protocol is essential for evaluating the release rate of this compound from a formulation.
Methodology:
-
Dissolution Medium: 900 mL of a suitable buffer. Phosphate buffer at pH 6.8 is often used due to the higher solubility of Entacapone in this medium.[4][6] For some formulations, a pH of 5.5 is specified.[12]
-
Temperature: Maintain the medium at 37 ± 0.5 °C.[6]
-
Procedure: a. Place the dosage form (e.g., tablet, capsule) in the dissolution vessel. b. Start the apparatus. c. At predetermined time intervals (e.g., 5, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium. d. Replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples and analyze for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC or UV-Vis). f. Calculate the cumulative percentage of drug released at each time point.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2018034626A9 - Antiparkinson tablet formulation with improved dissolution profile - Google Patents [patents.google.com]
Validation & Comparative
Entacapone Isomer Stability: A Head-to-Head Comparison
A detailed analysis for researchers, scientists, and drug development professionals on the comparative stability of Entacapone's geometric isomers.
Entacapone, a nitrocatechol derivative used in the management of Parkinson's disease, exists primarily as two geometric isomers: (E)-entacapone and (Z)-entacapone. The therapeutically active pharmaceutical ingredient (API) is the (E)-isomer. The (Z)-isomer is considered a significant impurity and is also the main metabolite of entacapone found in plasma.[1][2] Understanding the relative stability of these isomers is critical for drug formulation, manufacturing, and storage to ensure product quality, safety, and efficacy.
This guide provides an objective comparison of the stability of entacapone's (E) and (Z) isomers based on available experimental data from forced degradation studies.
Comparative Stability Analysis
Forced degradation studies are essential for identifying potential degradation products and pathways, demonstrating the stability-indicating nature of analytical methods, and understanding the intrinsic stability of a drug substance. Multiple studies have subjected entacapone to stress conditions, including light, heat, acid, base, and oxidation, as recommended by the International Council for Harmonisation (ICH) guidelines.[3]
The primary finding across these studies is that the (E)-isomer of entacapone can convert to the less stable (Z)-isomer, particularly under photolytic stress.[4][5][6] In methanolic solutions exposed to UV light at 254 nm, the primary photodegradation product of (E)-entacapone is the (Z)-isomer.[4][5][6] This highlights the light sensitivity of the active isomer and underscores the need for adequate light protection during manufacturing and storage.[5]
While the (E)-isomer is generally more stable, significant degradation for both isomers has been observed under hydrolytic (acidic and basic) and oxidative conditions.[2] The most substantial degradation typically occurs under basic conditions. In contrast, the drug substance has shown relative stability to thermal stress.[1]
Quantitative Data Summary
The following table summarizes the degradation behavior of (E)-entacapone under various stress conditions and notes the formation of the (Z)-isomer. The data is compiled from several stability-indicating method development and forced degradation studies.
| Stress Condition | Stressor | Observation on (E)-Entacapone | (Z)-Isomer Formation | Reference(s) |
| Photolytic | UV Light (254 nm) in Methanol Solution | Significant degradation, follows second-order kinetics. | Identified as the main degradation product. | [4][5][6] |
| Photolytic | UV Light (365 nm) on solid drug substance | Stable, no appreciable degradation observed. | Not specified. | [1] |
| Acid Hydrolysis | 1.0 N HCl at 60°C | Considerable degradation observed. | Detected as a degradation product. | [1][2] |
| Base Hydrolysis | 0.1 N or 1.0 N NaOH at RT | Significant degradation, typically the most severe. | Detected as a degradation product. | [2] |
| Oxidative | 3-30% H₂O₂ at RT | Considerable degradation observed. | Detected as a degradation product. | [2][3] |
| Thermal | Heat at 105°C (up to 10 days) | Stable, no appreciable degradation observed. | Not specified. | [1] |
Note: "RT" denotes Room Temperature. The degree of degradation can vary based on the exact experimental conditions (e.g., duration of exposure, concentration of stressor).
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing stability studies. The following sections outline the typical protocols used for the forced degradation and analysis of entacapone.
1. Forced Degradation (Stress Testing) Protocol:
A sample of the entacapone drug substance is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Entacapone is dissolved in a suitable diluent (e.g., Acetonitrile:Water), and 1.0 N hydrochloric acid is added. The solution is then typically heated (e.g., at 60°C) for a defined period (e.g., 3 hours) before being neutralized with a base.[1]
-
Base Hydrolysis: Entacapone is dissolved in a diluent, and a solution of sodium hydroxide (e.g., 0.1 N or 1.0 N) is added. The mixture is kept at room temperature for a specified time.
-
Oxidative Degradation: Entacapone is mixed with a solution of hydrogen peroxide (e.g., 3% to 30% H₂O₂) and kept at room temperature for several hours.[3]
-
Thermal Degradation: The solid entacapone powder is placed in a petri dish and exposed to high temperatures (e.g., 105°C) in a hot air oven for an extended period (e.g., 24 hours to 10 days).[1]
-
Photodegradation:
-
In Solution: A solution of entacapone (e.g., in methanol) is placed in a quartz cell and exposed to UV radiation (e.g., 254 nm) in a photostability chamber.[4]
-
In Solid State: The solid entacapone powder is spread uniformly in a petri dish and exposed to UV light (e.g., 365 nm for 200 W/m²) for a specified duration.[1]
-
2. Analytical Protocol: Stability-Indicating HPLC Method
A validated High-Performance Liquid Chromatography (HPLC) method is used to separate and quantify the parent drug from its degradation products, including the (Z)-isomer.
-
Chromatographic System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column is commonly used (e.g., X-terra C18, 250×4.6 mm, 5.0 µm).[1]
-
Mobile Phase: A typical mobile phase is a mixture of an acidic aqueous buffer and an organic solvent. For example, Acetonitrile and 0.1% v/v phosphoric acid in water in a ratio of 35:65 (v/v).[1]
-
Flow Rate: A flow rate of 1.0 mL/min is common.[1]
-
Detection Wavelength: Detection is often performed at 210 nm, where both entacapone and its impurities show absorbance.[1] Other studies have used 305 nm or 310 nm.[4][7]
-
Analysis: The stressed samples are diluted and injected into the HPLC system. The resulting chromatograms are analyzed to determine the percentage of degradation of the (E)-isomer and to identify and quantify the (Z)-isomer and other degradation products. Peak purity analysis using a PDA detector is often employed to ensure that the entacapone peak is free from co-eluting impurities.
Visualizations
The following diagrams illustrate the logical relationship between entacapone isomers and the typical workflow for their stability assessment.
Caption: Relationship between Entacapone isomers and stress-induced degradation.
Caption: Experimental workflow for entacapone isomer stability testing.
References
- 1. saspublishers.com [saspublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. ijarmps.org [ijarmps.org]
- 4. academic.oup.com [academic.oup.com]
- 5. LC/MS/MS study for identification of entacapone degradation product obtained by photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of characterization methods for entacapone in a pharmaceutical bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Entacapone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the separation and quantification of entacapone and its geometric (Z)-isomer. Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease, exists as (E) and (Z)-isomers, with the (E)-isomer being the active pharmaceutical ingredient.[1] The presence and quantity of the (Z)-isomer, a potential impurity, must be carefully controlled to ensure the safety and efficacy of the drug product.[1] This guide details experimental protocols and presents validation data for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Data Presentation: A Comparative Overview of Analytical Methods
The following tables summarize the experimental conditions and validation parameters of different analytical techniques used for the analysis of entacapone and its isomers. This allows for a direct comparison of their performance characteristics.
Table 1: Comparison of HPLC Method Protocols for Entacapone Isomer Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenox Kinetex C18 (100 x 4.6 mm, 2.6 µm)[2] | C18[3] | Cosmosil PE (150 x 4.6 mm, 5 µ) |
| Mobile Phase | A: 0.1% Orthophosphoric acid in water[2] B: Methanol[2] | Potassium phosphate buffer (pH 2.75, 30 mM) and Methanol (50:50, v/v)[3] | A: Phosphate buffer (pH 2.5) B: Methanol |
| Elution Mode | Gradient[2] | Isocratic[3] | Gradient |
| Flow Rate | 0.8 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min |
| Detection (UV) | 300 nm[2] | 310 nm[3] | 280 nm |
| Column Temp. | 50°C[2] | Not Specified | Not Specified |
Table 2: Comparison of HPLC Method Validation Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Entacapone, Z-isomer, Intermediate[2] | Entacapone and impurities[3] | Entacapone, Levodopa, Carbidopa |
| LOD | 0.1 ppm (0.1 µg/mL)[2] | 0.05 µg/mL[3] | Not specified for isomers |
| LOQ | 0.2 ppm (0.2 µg/mL)[2] | 0.13 µg/mL[3] | Not specified for isomers |
| Linearity Range | 0.2 - 0.75 ppm[2] | 50% - 150% of 0.2 mg/mL[3] | 0.05 - 0.15 mg/mL (Entacapone) |
| Accuracy (% Recovery) | Within acceptance range[2] | 100.10%[3] | Not specified for isomers |
| Precision (RSD) | 0.05% for retention time[2] | 0.45% (N=9)[3] | Not specified for isomers |
| Retention Time (Z-isomer) | Not specified | ~0.7 (relative to Entacapone)[3] | Not specified |
| Retention Time (Entacapone) | Not specified | ~1.0 (relative)[3] | Not specified |
Table 3: UPLC and LC-MS/MS Method Protocols and Validation Data
| Parameter | UPLC Method | LC-MS/MS Method |
| Column | ACQUITY UPLC BEH C18 | Zorbax SB Aq (4.6 x 250 mm, 5 µm)[4] |
| Mobile Phase | A: 0.1% Orthophosphoric acid[5] B: Acetonitrile and Water (75:25, v/v)[5] | A: 0.1% Formic acid in water[4] B: Acetonitrile[4] |
| Elution Mode | Gradient[5] | Not Specified |
| Flow Rate | Not Specified | Not Specified |
| Detection | UV[5] | Tandem Mass Spectrometry (API-4000)[4] |
| LOD | 0.01%[5] | Not specified for isomers |
| LOQ | 0.03%[5] | 0.250 ng/mL (for CDEA impurity)[4] |
| Linearity Range | Not Specified | 0.250 - 1.500 ng/mL (for CDEA impurity)[4] |
| Accuracy (% Recovery) | Not Specified | Within ±20% for 100% and 200% solutions (CDEA)[4] |
| Precision (RSD) | <2%[5] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds and their impurities.
-
Method 1 Protocol: This method utilizes a Phenomenox Kinetex C18 column with a gradient elution of 0.1% orthophosphoric acid in water and methanol at a flow rate of 0.8 mL/min.[2] The column temperature is maintained at 50°C, and detection is performed at 300 nm.[2]
-
Method 2 Protocol: This protocol employs a C18 column with an isocratic mobile phase consisting of a 50:50 (v/v) mixture of potassium phosphate buffer (pH 2.75, 30 mM) and methanol.[3] The flow rate is 1.0 mL/min, and the UV detection wavelength is 310 nm.[3]
-
Method 3 Protocol: This method uses a Cosmosil PE column with a gradient mobile phase of phosphate buffer (pH 2.5) and methanol. The flow rate is 1.0 mL/min, with UV detection at 280 nm.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers higher resolution, sensitivity, and speed compared to traditional HPLC.
-
UPLC Method Protocol: This stability-indicating method was developed using an ACQUITY UPLC BEH C18 column. The separation is achieved with a gradient elution using 0.1% orthophosphoric acid as mobile phase A and a 75:25 (v/v) mixture of acetonitrile and water as mobile phase B.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity, making it suitable for the quantification of trace-level impurities.
-
LC-MS/MS Method Protocol: This method was developed for a genotoxic impurity but demonstrates the capability for sensitive analysis. It uses a Zorbax SB Aq column with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).[4] Detection is carried out using an Applied Biosystems, Sciex, API-4000 mass spectrometer.[4]
Mandatory Visualization
The following diagrams illustrate the logical workflow of analytical method cross-validation and the signaling pathway context of entacapone's mechanism of action.
Caption: Workflow for Analytical Method Cross-Validation.
Caption: Entacapone's Mechanism of Action.
References
A Comparative Analysis of the Pharmacokinetic Profiles of (E)- and (Z)-Entacapone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), predominantly used as an adjunct to levodopa/carbidopa therapy in the management of Parkinson's disease. The commercially available and therapeutically active form of the drug is the (E)-isomer. Following administration, (E)-entacapone undergoes isomerization to its (Z)-isomer, which is the main metabolite found in plasma.[1] This guide provides a comparative overview of the pharmacokinetic profiles of these two isomers, supported by experimental data and detailed methodologies, to aid in further research and development.
Pharmacokinetic Profiles: A Side-by-Side Comparison
While extensive pharmacokinetic data is available for the administered (E)-entacapone, information on the (Z)-isomer is primarily in the context of its role as a metabolite. Direct administration of the (Z)-isomer for pharmacokinetic profiling is not a standard clinical or preclinical research area, as it is considered inactive.[2][3] The following table summarizes the known pharmacokinetic parameters.
| Pharmacokinetic Parameter | (E)-Entacapone | (Z)-Entacapone (as a metabolite) |
| Absorption | ||
| Bioavailability | ~35% (oral)[2][4][5] | Not applicable (formed via metabolism) |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour[2][4] | Follows the formation from (E)-entacapone |
| Distribution | ||
| Protein Binding | 98% (mainly to serum albumin)[3] | Data not available, but likely similar to (E)-isomer |
| Volume of Distribution (Vd) | 20 L (at steady state after IV injection)[2][6] | Data not available |
| Metabolism | ||
| Primary Pathway | Isomerization to this compound, followed by direct glucuronidation of both isomers.[2][3][4][5] | Undergoes direct glucuronidation.[2][3][4] |
| Excretion | ||
| Elimination Half-life | Biphasic: 0.4-0.7 hours (β-phase) and 2.4 hours (γ-phase)[3] | Data not available |
| Route of Elimination | Primarily in feces (~90%), with a smaller portion in urine (~10%) as metabolites.[2][3][4] | Excreted as glucuronide conjugates in urine and feces. |
Metabolic Pathway of (E)-Entacapone
The primary metabolic transformation of (E)-entacapone is its conversion to the (Z)-isomer. Subsequently, both the parent drug and its isomer metabolite undergo glucuronidation, a phase II metabolic reaction, to form inactive glucuronide conjugates that are then excreted.
References
A Comparative Guide to the Bioequivalence Assessment of Entacapone Formulations: The Impact of (Z)-Isomer Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of critical factors in assessing the bioequivalence of entacapone formulations, with a specific focus on the influence of the (Z)-isomer, an inactive metabolite. This document synthesizes experimental data and regulatory guidance to assist in the development of robust and compliant entacapone products.
Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, is the therapeutically active (E)-isomer. During its metabolism, it undergoes isomerization to the inactive (Z)-isomer. The pharmacokinetic profile of the (Z)-isomer generally mirrors that of the parent (E)-isomer. While the (Z)-isomer is considered inactive, its presence as an impurity in entacapone formulations necessitates a thorough evaluation of its potential impact on the overall bioequivalence of the product.
Comparative Data Summary
The following tables summarize key pharmacokinetic and dissolution parameters for entacapone, derived from available literature and regulatory guidance. It is important to note that direct comparative studies on formulations with intentionally varied (Z)-isomer content are not publicly available. The data presented here is for the active (E)-isomer, with the understanding that the (Z)-isomer would also be monitored in a comprehensive bioequivalence study.
Table 1: Pharmacokinetic Parameters of Entacapone (200 mg single dose)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | ~1.2 µg/mL | |
| Tmax (Time to Maximum Plasma Concentration) | ~1 hour | |
| AUC (Area Under the Curve) | Varies; formulation dependent | |
| Elimination Half-life (t½) | Biphasic: ~0.4-0.7 h (β-phase), ~2.4 h (γ-phase) | |
| Absolute Bioavailability | ~35% |
Table 2: Recommended Bioequivalence Acceptance Criteria (based on EMA guidance for combination product)
| Pharmacokinetic Parameter | Acceptance Range (90% Confidence Interval) | Reference |
| AUC₀-t | 80.00% – 125.00% | |
| Cmax | 80.00% – 125.00% | |
| For highly variable drugs like entacapone, the Cmax acceptance range may be widened. |
Experimental Protocols
A robust bioequivalence assessment of entacapone formulations requires meticulous experimental design. The following protocols are based on established regulatory guidance and scientific literature.
In Vitro Dissolution Testing
Objective: To compare the in vitro release profile of the test entacapone formulation against a reference product.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of phosphate buffer at various pH levels (e.g., 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. Some studies suggest a pH of 5.5 is suitable.
-
Rotation Speed: 50 rpm
-
Temperature: 37 ± 0.5°C
-
Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes.
-
Analytical Method: A validated HPLC or UPLC method for the quantification of both (E)- and (Z)-entacapone.
-
Data Analysis: Comparison of dissolution profiles using the f1 (difference) and f2 (similarity) factors. An f2 value between 50 and 100 suggests similarity.
In Vivo Bioequivalence Study
Objective: To compare the rate and extent of absorption of a test entacapone formulation to a reference formulation in healthy human subjects.
Methodology:
-
Study Design: A randomized, single-dose, two-period, two-sequence crossover study is recommended.
-
Study Population: Healthy adult volunteers.
-
Dosing: A single oral dose of the test and reference entacapone formulations, with an adequate washout period between doses.
-
Blood Sampling: Serial blood samples should be collected pre-dose and at appropriate intervals post-dose to accurately characterize the plasma concentration-time profile of both (E)- and this compound.
-
Analytical Method: A validated LC-MS/MS method for the simultaneous quantification of (E)- and this compound in plasma is crucial.
-
Pharmacokinetic Parameters: Cmax, AUC₀-t, and AUC₀-∞ should be calculated for both isomers.
-
Statistical Analysis: Analysis of variance (ANOVA) should be performed on the log-transformed pharmacokinetic parameters. The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax should be calculated.
Visualizing the Assessment Process
The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the bioequivalence assessment of entacapone formulations.
Conclusion
While the (Z)-isomer of entacapone is pharmacologically inactive, its presence as an impurity in drug formulations warrants careful consideration during product development and bioequivalence assessment. A higher content of the (Z)-isomer could potentially alter the dissolution characteristics of the active (E)-isomer, thereby influencing its in vivo absorption and overall bioavailability. Adherence to rigorous in vitro dissolution and in vivo bioequivalence study protocols, as outlined in this guide and adapted from regulatory standards, is essential to ensure the therapeutic equivalence of generic entacapone formulations. The simultaneous quantification of both (E)- and (Z)-isomers throughout these studies is a critical component of a comprehensive assessment.
A Comparative Guide to Stability-Indicating Assays for (Z)-Entacapone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods for (Z)-Entacapone, an active pharmaceutical ingredient. The information presented is curated from peer-reviewed research and is intended to assist in the selection and implementation of appropriate analytical methods for quality control and stability testing.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the stability-indicating analysis of Entacapone. These methods have demonstrated the ability to separate the active ingredient from its degradation products, ensuring accurate quantification. The primary degradation product observed under various stress conditions is the geometric isomer, this compound.[1][2]
Below is a summary of different validated HPLC and UPLC methods.
| Method | Stationary Phase | Mobile Phase | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | X-terra C18 (250x4.6 mm, 5.0 µm) | Acetonitrile: 0.1% v/v phosphoric acid in Water (35:65, v/v) | 210 nm | Not Specified | Not Specified | Not Specified | [1] |
| RP-HPLC | Not Specified | Monobasic sodium phosphate (pH 2.1) and Methanol | 300 nm | 251.67-755.01 | Not Specified | Not Specified | [3] |
| RP-HPLC | C18 (250 x 4.6 mm; 5 µm) | Potassium di-hydrogen phosphate and di-potassium phosphate (pH 2.5) and Acetonitrile (gradient) | 210 nm | LOQ to 150% | 0.01-0.04% | 0.01-0.04% | [4][5] |
| RP-HPLC | Inertsil C18 (4.6 x 250 mm) | Ammonium acetate Buffer (pH 3.0) : Methanol (55:45 v/v) | 283 nm | 0.06-0.75 | 0.004% | 0.012% | [6] |
| LC-MS/MS | Zorbax SB Aq (4.6 x 250 mm, 5 µm) | 0.1% formic acid in water and Acetonitrile (gradient) | Mass Spectrometry | 0.250-1.500 ng/mL | < 1.25 ppm | < 1.25 ppm | [7] |
| RP-HPLC | X timateTM HPLC C18 (250×4.6, 5µ) | Acetonitrile and 0.02M potassium dihydrogen orthophosphate (pH 6.0) (55:45) | 310 nm | 20-120 | 0.5 | Not Specified | [8][9] |
| UPLC | ACQUITY UPLC BEH C18 | 0.1% orthophosphoric acid and Acetonitrile with water (75:25 v/v) (gradient) | Not Specified | Not Specified | 0.01% | 0.03% | [10] |
| RP-HPLC | Ace RP-18 (250×4.6mm i.d., 5μm) | Water (pH 3.0): Acetonitrile (65:35, v/v) | 305 nm | Not Specified | Not Specified | Not Specified | [11] |
| RP-HPLC | Cosmosil PE (150 × 4.6 mm, 5 μ) | Phosphate buffer (pH 2.5) and Methanol (gradient) | 280 nm | 50-150 | Not Specified | Not Specified |
Experimental Protocols
A detailed methodology for a representative stability-indicating RP-HPLC method is provided below. This protocol is based on a compilation of commonly employed procedures.[1][3][4]
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a PDA detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or phosphate buffer pH 2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm, 280 nm, 300 nm, or 310 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve Entacapone reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving the drug substance or product in the diluent to achieve a similar concentration as the standard solution.
-
Forced Degradation Samples: Expose the sample solution to various stress conditions as per ICH guidelines (acid hydrolysis, base hydrolysis, oxidation, thermal, and photolytic stress).[3][12]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C, then neutralize with 1N NaOH.[1]
-
Base Hydrolysis: Add 1N NaOH and heat, then neutralize with 1N HCl.
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).[1]
-
Photolytic Degradation: Expose the solution to UV light.[2]
-
3. Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:[3][12][13]
-
Specificity: Assessed by the separation of Entacapone from its degradation products and any process-related impurities. Peak purity analysis using a PDA detector is essential.
-
Linearity: Determined by analyzing a series of solutions at different concentrations and plotting a calibration curve.[3][13]
-
Accuracy: Evaluated by recovery studies of spiked samples.[13]
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[13]
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.
Visualizations
The following diagrams illustrate the logical workflow of a stability-indicating assay validation and the primary degradation pathway of Entacapone.
Caption: Workflow for the validation of a stability-indicating assay.
Caption: Primary degradation pathway of Entacapone.
References
- 1. saspublishers.com [saspublishers.com]
- 2. LC/MS/MS study for identification of entacapone degradation product obtained by photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarmps.org [ijarmps.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jbsd.in [jbsd.in]
- 7. jocpr.com [jocpr.com]
- 8. ijpda.org [ijpda.org]
- 9. media.neliti.com [media.neliti.com]
- 10. [PDF] Stability-Indicating Method of Entacapone-Related Substances Using UPLC in Finished Dosage Form | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. thepharmajournal.com [thepharmajournal.com]
inter-laboratory comparison of (Z)-Entacapone quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of (Z)-Entacapone, the geometric isomer and a significant photodegradation product of Entacapone.[1] Entacapone is a selective catechol-O-methyltransferase (COMT) inhibitor used in combination with levodopa and carbidopa for the treatment of Parkinson's disease.[2] Accurate quantification of its (Z)-isomer is crucial for stability studies, impurity profiling, and ensuring the quality of pharmaceutical formulations.
While direct inter-laboratory comparison studies for this compound are not widely published, this guide synthesizes data from various validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These techniques are commonly employed for the analysis of Entacapone and its related compounds in both pharmaceutical dosage forms and biological matrices like human plasma.
Quantitative Method Performance
The performance of an analytical method is determined by several key validation parameters. The following table summarizes the reported performance of different chromatographic methods suitable for the analysis of Entacapone and its isomers. This data provides a benchmark for what can be expected from each technique.
| Parameter | HPLC-UV (Pharmaceuticals)[2][3] | Micellar HPLC-UV (Plasma)[4] | LC-MS/MS (Plasma)[5][6] |
| Linearity Range | 20 - 120 µg/mL[2][3] | 0.3 - 2.0 µg/mL[4] | 1.0 - 2200 ng/mL[5][6] |
| Correlation Coefficient (r²) | > 0.999[2][3] | > 0.998[4] | > 0.999[6] |
| Limit of Detection (LOD) | 0.5 µg/mL[3] | 0.02 µg/mL[4] | Not explicitly stated for Entacapone |
| Limit of Quantification (LOQ) | 0.012% of a 100mg sample[7] | 0.07 µg/mL[4] | 1.0 - 60 ng/mL[5][6] |
| Precision (%RSD) | < 2%[2][3] | Not explicitly stated | < 7.3% (Intra-day)[6] |
| Accuracy (% Recovery) | 98.6 - 101.2%[3] | Not explicitly stated | 97.3 - 105.8%[6] |
| Primary Application | Assay & impurity in tablets[2] | Quantification in plasma[4] | Bioanalysis & bioequivalence[6] |
Note: The data presented is a synthesis from multiple sources for similar compounds and may not represent a direct head-to-head comparison. Method performance can vary based on specific instrumentation, reagents, and laboratory conditions.
Experimental Workflow & Methodologies
The successful quantification of this compound relies on a structured analytical workflow, from sample preparation to data analysis. The choice of method depends heavily on the sample matrix (e.g., pharmaceutical formulation vs. human plasma) and the required sensitivity.
Caption: General analytical workflow for the quantification of this compound.
Detailed Experimental Protocols
Below are representative protocols for the two main analytical techniques, synthesized from published methods.
1. HPLC-UV Method for Pharmaceutical Formulations
This method is suitable for determining this compound as an impurity in Entacapone tablets.
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Column: Inertsil C18, 4.6 x 250 mm, 5 µm particle size.[7]
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 3.0) and Methanol in a 55:45 (v/v) ratio.[7] An alternative mobile phase consists of acetonitrile and 0.02M potassium dihydrogen orthophosphate (pH 6.0) in a 55:45 ratio.[2][3]
-
Detection Wavelength: 283 nm or 310 nm, depending on the specific method and co-eluting substances.[2][7]
-
Sample Preparation:
-
Finely powder a number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a specific amount of Entacapone (e.g., 100 mg).
-
Dissolve the powder in a suitable solvent like methanol, using sonication to ensure complete dissolution.
-
Dilute the solution to a final known volume with the solvent.
-
Filter the solution through a 0.45 µm filter prior to injection into the HPLC system.[7]
-
2. LC-MS/MS Method for Human Plasma
This method provides high sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations are expected.
-
Chromatographic System: A Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[6]
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 5 µm particle size.[6]
-
Mobile Phase: A mixture of 10 mM Ammonium formate (pH 3.0) and Acetonitrile in a 60:40 (v/v) ratio.[6]
-
Flow Rate: 0.7 mL/min.[6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample (e.g., 100 µL), add an internal standard (e.g., Entacapone-d10).[6]
-
Add an extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[5]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: For Entacapone, the precursor to product ion transition is typically m/z 306.1 → 233.1.[6] A similar specific transition would be optimized for this compound.
-
References
- 1. LC/MS/MS study for identification of entacapone degradation product obtained by photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpda.org [ijpda.org]
- 3. media.neliti.com [media.neliti.com]
- 4. Micellar HPLC-UV method for the simultaneous determination of levodopa, carbidopa and entacapone in pharmaceuticals and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. jbsd.in [jbsd.in]
Safety Operating Guide
Safe Disposal of (Z)-Entacapone: A Guide for Laboratory Professionals
Ensuring the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of (Z)-Entacapone in a laboratory setting. Adherence to these protocols is vital for protecting personnel and minimizing environmental impact.
This compound, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease, requires careful management when it becomes waste.[1][2] While the pure substance is not always classified as hazardous under the Globally Harmonized System (GHS), it is crucial to handle it with care and follow all applicable regulations.[3]
Core Disposal Principles
The primary directive for the disposal of this compound, whether as a pure substance or in formulated products, is to act in accordance with all local, regional, national, and international regulations.[3][4] Do not discharge this compound into drains, surface water, or the sanitary sewer system, as it is considered slightly hazardous to aquatic life.[3][4]
Disposal of Pure this compound and Contaminated Materials
For research laboratories, the recommended method for disposing of this compound is through a licensed disposal company.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate waste this compound and any materials contaminated with it (e.g., personal protective equipment (PPE), absorbent pads, glassware) from other waste streams.
-
Containment: Place the waste in a suitable, clearly labeled, and tightly sealed container to prevent leakage or the generation of dust.[5][6]
-
Labeling: Clearly label the waste container with the chemical name "this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department or your licensed waste contractor.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[4][6]
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for proper collection and disposal, which will likely involve incineration.[7]
Managing Spills
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If a significant amount of dust is generated, evacuate personnel from the immediate area.
-
Wear Appropriate PPE: At a minimum, this includes safety glasses, gloves, and a lab coat. For larger spills, respiratory protection may be necessary to avoid inhaling dust.[6]
-
Contain the Spill: Prevent the further spread of the powder.
-
Clean Up: Carefully sweep or vacuum the spilled material. Avoid dry sweeping that generates dust.[5][6] Place the collected material and any contaminated cleaning supplies into a suitable container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all cleanup materials as this compound waste and dispose of them according to the protocol outlined above.
Disposal of this compound Tablets
While primarily for clinical and household settings, laboratory professionals may encounter tablet formulations. The preferred method of disposal is a drug take-back program.[8][9][10] If a take-back program is not accessible, the U.S. Food and Drug Administration (FDA) provides the following guidance for disposal in the trash:
-
Mix the tablets (do not crush them) with an unappealing substance like dirt, cat litter, or used coffee grounds.[9][11]
-
Place the mixture in a sealed container, such as a plastic bag.[11]
-
Dispose of the sealed container in the laboratory's municipal solid waste.
-
Remove or obscure all personal information from the original packaging before discarding it.[9][11]
Quantitative Data Summary
No specific quantitative limits (e.g., concentration thresholds) for the disposal of this compound are provided in the available Safety Data Sheets. The guidance is qualitative, emphasizing adherence to regulatory requirements and the use of licensed disposal services.
| Parameter | Value | Source |
| GHS Classification | Not classified as hazardous | Safety Data Sheet, Cayman Chemical[3] |
| Water Hazard Class | Class 1: Slightly hazardous for water | Safety Data Sheet, Cayman Chemical[3] |
| Recommended Disposal | Licensed disposal company / Incineration | ChemicalBook SDS, Ajanta Pharma SDS[5][7] |
| Sewer Disposal | Do not flush into surface water or sewer | Entacapone Tablets SDS[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. Entacapone | 130929-57-6 [chemicalbook.com]
- 2. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. gps.mylwebhub.com [gps.mylwebhub.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ajantapharmausa.com [ajantapharmausa.com]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. oncolink.org [oncolink.org]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
- 11. dea.gov [dea.gov]
Essential Safety and Logistical Information for Handling (Z)-Entacapone
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of active pharmaceutical ingredients (APIs) like (Z)-Entacapone is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound , an inhibitor of catechol-O-methyltransferase (COMT), is utilized in the management of Parkinson's disease as an adjunct to levodopa and carbidopa therapy.[1][2][3] While some safety data sheets (SDS) indicate that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), others suggest it may cause skin, eye, and respiratory irritation.[4] Therefore, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE based on various laboratory operations.
| Operation | Minimum PPE Requirements |
| Weighing and Aliquoting Powder | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95/P100 Respirator |
| Preparing Solutions | Nitrile Gloves, Lab Coat, Safety Glasses |
| Administering to Animals | Nitrile Gloves, Lab Coat, Safety Glasses |
| Cleaning and Decontamination | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
Note: Always wash hands thoroughly with soap and water before donning and after removing gloves.[5] Change gloves immediately if they become contaminated, torn, or punctured.[5]
Emergency First Aid Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel.[6] Seek medical attention. |
Spill Management
In case of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including a respirator, double gloves, a gown, and eye protection.
-
Contain and Absorb: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a final rinse with water.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused this compound | The preferred method is through a licensed pharmaceutical waste disposal service or a drug take-back program.[8][9] |
| Contaminated Labware (e.g., vials, pipette tips) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns) | Place in a sealed bag and dispose of as hazardous waste. |
| Aqueous Waste | Consult your institution's environmental health and safety (EHS) office for guidance on the disposal of aqueous solutions containing this compound. |
If a take-back program is not available, non-controlled substances can be disposed of in the trash by following these steps:
-
Remove the medicine from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.
-
Place the mixture in a sealed plastic bag.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
References
- 1. Entacapone: MedlinePlus Drug Information [medlineplus.gov]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. osha.gov [osha.gov]
- 6. ajantapharmausa.com [ajantapharmausa.com]
- 7. fermion.fi [fermion.fi]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. oncolink.org [oncolink.org]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
